rac Fenfluramine-d5 Hydrochloride
Description
BenchChem offers high-quality rac Fenfluramine-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Fenfluramine-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17ClF3N |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to rac-Fenfluramine-d5 Hydrochloride: Properties, Applications, and Analytical Methodologies
Executive Summary: This guide provides a comprehensive technical overview of rac-Fenfluramine-d5 Hydrochloride, a deuterated isotopologue of the serotonin-releasing agent, Fenfluramine. Designed for researchers, analytical scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and critical applications of this compound. Special emphasis is placed on its role as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide offers expert insights into the rationale behind its use, detailed experimental protocols, and an exploration of its metabolic context, ensuring a thorough understanding for its effective implementation in a laboratory setting.
Introduction to Fenfluramine and Isotopic Labeling
Pharmacological Context of Fenfluramine
Fenfluramine is a phenethylamine derivative that was initially developed as an appetite suppressant.[1] Its primary mechanism of action involves promoting the release of serotonin (5-HT) from presynaptic neurons and inhibiting its reuptake, thereby increasing serotonergic neurotransmission.[2][3] The drug also interacts with norepinephrine systems, particularly through its active metabolite, norfenfluramine.[1] More recently, low-dose fenfluramine has been repurposed and approved for the treatment of seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[4][5] Its anti-seizure activity is thought to be mediated by a combination of serotonergic activity and positive modulation of the sigma-1 receptor.[1][4]
The Principle of Stable Isotope Dilution Analysis (SIDA)
Quantitative analysis of pharmaceuticals in complex biological matrices like plasma or tissue is challenging due to sample loss during extraction and matrix-induced variations in instrument response (ion suppression or enhancement).[6][7] Stable Isotope Dilution Analysis (SIDA) is the gold-standard technique to overcome these challenges, particularly in LC-MS/MS.[8] This method involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow.
This SIL compound, known as the internal standard (IS), is chemically almost identical to the target analyte.[6] It therefore experiences nearly the same extraction recovery, chromatographic behavior, and ionization efficiency.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during sample processing or analysis are effectively normalized, leading to highly accurate and precise quantification.[9]
Rationale for using rac-Fenfluramine-d5 as an Internal Standard
rac-Fenfluramine-d5 Hydrochloride is the ideal internal standard for the quantification of fenfluramine for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of five hydrogen atoms with deuterium on the N-ethyl group results in a molecule that co-elutes with unlabeled fenfluramine under most chromatographic conditions and exhibits similar extraction and ionization behavior.[9]
-
Mass Differentiation: The +5 Dalton mass difference allows for specific and simultaneous detection of both the analyte and the internal standard by the mass spectrometer without signal overlap.
-
Isotopic Stability: The deuterium labels are placed on the N-ethyl group, a position not typically susceptible to back-exchange with hydrogen atoms from the sample or solvent under standard analytical conditions.[8] This ensures the mass difference remains constant throughout the analysis.
Chemical and Physical Properties
Chemical Structure and Stereochemistry
rac-Fenfluramine-d5 Hydrochloride is the hydrochloride salt of a racemic mixture of the deuterated fenfluramine enantiomers. The "d5" designation indicates that all five hydrogen atoms on the N-ethyl moiety have been replaced by deuterium.
-
IUPAC Name: N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[10]
-
Synonyms: (+/-)-Fenfluramine-d5 HCl (N-ethyl-d5), N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride[11][12]
Figure 1: Chemical structure of rac-Fenfluramine-d5.
Physicochemical Data
The following table summarizes the key physicochemical properties of rac-Fenfluramine-d5 Hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂D₅ClF₃N | [13][14] |
| Molecular Weight | 272.75 g/mol | [10][12][13] |
| CAS Number | 1216927-29-5 | [12][13][14] |
| Appearance | Neat (typically a white to off-white solid) | [11] |
| Purity | Typically >95-98% | [12][15] |
Application in Bioanalytical Methods (LC-MS/MS)
The primary application of rac-Fenfluramine-d5 HCl is as an internal standard for the accurate quantification of fenfluramine and its primary metabolite, norfenfluramine, in biological samples.
Core Principles of the LC-MS/MS Workflow
A typical bioanalytical workflow using a deuterated internal standard involves several key steps designed to isolate the analyte from the complex sample matrix and prepare it for instrumental analysis.[16] This process ensures sensitivity, selectivity, and reproducibility.[7]
Figure 2: Typical bioanalytical workflow for fenfluramine.
Protocol: Quantification of Fenfluramine in Human Plasma
This protocol is a representative example for the therapeutic drug monitoring of fenfluramine.[17][18]
3.2.1. Materials and Reagents
-
rac-Fenfluramine-d5 Hydrochloride (Internal Standard)
-
Fenfluramine Hydrochloride (Analyte Standard)
-
Norfenfluramine Hydrochloride (Metabolite Standard)
-
Control Human Plasma (K2EDTA)
-
LC-MS Grade Acetonitrile, Methanol, Water
-
Formic Acid
3.2.2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenfluramine, norfenfluramine, and fenfluramine-d5 in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solutions with 50:50 acetonitrile:water to create calibration standards ranging from approximately 1 to 1000 ng/mL.[17][18]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the fenfluramine-d5 stock solution with 50:50 acetonitrile:water.
3.2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3.2.4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions. Optimization is required for specific instrumentation.
| Parameter | Condition | Rationale |
| LC System | UHPLC System (e.g., Thermo Ultimate 3000) | Provides high resolution and fast analysis times.[17] |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for basic compounds like fenfluramine.[17] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | Separates analytes from matrix components and each other. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM quantification.[19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fenfluramine contains a secondary amine, which is readily protonated. |
| MRM Transitions | Fenfluramine: m/z 232.1 → 159.1Norfenfluramine: m/z 204.1 → 159.1Fenfluramine-d5: m/z 237.1 → 164.1 | Precursor ion ([M+H]⁺) is selected and fragmented; a specific product ion is monitored for quantification. |
Metabolism and Isotopic Stability
Metabolic Pathways of Fenfluramine
Fenfluramine is extensively metabolized in the liver, primarily through N-deethylation to form its major active metabolite, norfenfluramine.[20][21][22] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6.[22][23] Norfenfluramine is also pharmacologically active and has a longer elimination half-life than the parent drug.[22] Further metabolism can occur, but quantification of fenfluramine and norfenfluramine is the primary focus of most therapeutic drug monitoring assays.[23]
Figure 3: Primary metabolic pathway of fenfluramine.
Isotopic Stability and Potential for "Cross-Talk"
The stability of deuterium labels is critical for an internal standard's reliability. The labels on the N-ethyl group of Fenfluramine-d5 are on saturated carbon atoms and are not prone to exchange under typical physiological or analytical pH conditions.[8]
"Cross-talk" refers to the contribution of the internal standard's signal to the analyte's signal, or vice versa. This can arise from the natural isotopic abundance of the analyte (e.g., ¹³C isotopes) or from the presence of unlabeled analyte as an impurity in the internal standard material. High-purity (>98%) internal standard material should be used to minimize the latter. The +5 mass shift of Fenfluramine-d5 provides excellent separation from the natural isotopic distribution of fenfluramine, making cross-talk negligible.
Handling and Storage
rac-Fenfluramine-d5 Hydrochloride should be handled in accordance with its Safety Data Sheet (SDS). As it is typically supplied as a neat solid, it should be stored in a well-sealed container, protected from light and moisture, and kept at a controlled temperature (e.g., -20°C for long-term storage) to ensure stability. Stock solutions prepared in organic solvents are generally stable for several months when stored at -20°C or below.[17][18]
Conclusion
rac-Fenfluramine-d5 Hydrochloride is an indispensable tool for researchers and clinicians engaged in the study and therapeutic monitoring of fenfluramine. Its properties as a stable isotope-labeled internal standard make it the gold standard for quantitative LC-MS/MS analysis, enabling the generation of accurate, precise, and reliable data from complex biological matrices. Understanding its chemical properties, the principles of its application, and the nuances of the analytical workflow allows for its confident and effective implementation in both research and regulated bioanalytical environments.
References
-
Fenfluramine - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Sheeni, Y., Erenburg, N., Barasch, D., & Bialer, M. (2025, February). Main pathway of metabolism of fenfluramine. ResearchGate. Retrieved February 28, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride? Patsnap Synapse. Retrieved February 28, 2026, from [Link]
- Beckett, A. H., & Brookes, L. G. (1971). Absorption, distribution and metabolism of fenfluramine.
-
Rothman, R. B., & Baumann, M. H. (2009). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... ResearchGate. Retrieved February 28, 2026, from [Link]
-
Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Custom Synthesis. Retrieved February 28, 2026, from [Link]
-
Auvin, S., D'Aiello, C., Bast, T., Gunning, B., & McMurray, M. (2022, August 2). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. PMC. Retrieved February 28, 2026, from [Link]
-
Sourbron, J., & Lagae, L. (2023, May 12). Fenfluramine: a plethora of mechanisms? PMC - NIH. Retrieved February 28, 2026, from [Link]
-
Sourbron, J., & Lagae, L. (2023, May 12). Fenfluramine: a plethora of mechanisms? PubMed. Retrieved February 28, 2026, from [Link]
-
PharmaCompass. (n.d.). Fenfluramine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved February 28, 2026, from [Link]
-
Sourbron, J., & Lagae, L. (2023, May 11). Fenfluramine: a plethora of mechanisms? Frontiers. Retrieved February 28, 2026, from [Link]
- Anya, K. U., & Adedoyin, A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved February 28, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). rac Fenfluramine-d5 Hydrochloride. PubChem. Retrieved February 28, 2026, from [Link]
-
Contin, M., et al. (2024, August 1). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. Retrieved February 28, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fenfluramine-impurities. Pharmaffiliates. Retrieved February 28, 2026, from [Link]
-
Contin, M., et al. (n.d.). Innovative LC-MS/MS Method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the Plasma of Pediatric Patients with Epilepsy. PlumX. Retrieved February 28, 2026, from [Link]
-
Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. Retrieved February 28, 2026, from [Link]
-
Contin, M., et al. (2025, August 5). Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy | Request PDF. ResearchGate. Retrieved February 28, 2026, from [Link]
-
Omsynth Lifesciences. (n.d.). rac Fenfluramine-d5 Hydrochloride : CAS No.1216927-29-5. Omsynth Lifesciences. Retrieved February 28, 2026, from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Retrieved February 28, 2026, from [Link]
Sources
- 1. Fenfluramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. altasciences.com [altasciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]
- 12. omsynth.com [omsynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. vivanls.com [vivanls.com]
- 15. (S)-(+)-Fenfluramine Hydrochloride | LGC Standards [lgcstandards.com]
- 16. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 17. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PlumX [plu.mx]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.co.za [journals.co.za]
- 22. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fenfluramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Isotopic purity and enrichment levels of Fenfluramine-d5 Hydrochloride
The characterization of Fenfluramine-d5 Hydrochloride is a multi-faceted process that goes far beyond a simple purity check. It requires a sophisticated analytical approach to define both its chemical and isotopic integrity. [6][16]By combining the strengths of high-resolution mass spectrometry for detailed isotopologue profiling and quantitative NMR for precise enrichment and purity determination, researchers and drug developers can establish a comprehensive quality profile. [9]This rigorous, self-validating system ensures that the material is consistent, reliable, and fit for purpose, ultimately safeguarding the integrity of the scientific data it is used to generate. [6]
References
-
Roy, A., et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Zhang, T., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Fenfluramine-impurities. Pharmaffiliates. [Link]
-
Fenfluramine Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]
-
Quantitative NMR Spectroscopy. University of Edinburgh. [Link]
-
Guidance for Industry and Researchers. U.S. Food and Drug Administration. [Link]
-
Clendinen, C. S., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.. [Link]
-
Scott, P. J. H. (2021). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. resolvemass.ca [resolvemass.ca]
Solubility of rac-Fenfluramine-d5 Hydrochloride: A Comparative Analysis in Methanol and Water
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
rac-Fenfluramine-d5 Hydrochloride is the deuterated analog of Fenfluramine Hydrochloride, a sympathomimetic amine. The incorporation of five deuterium atoms on the N-ethyl group makes it an ideal internal standard for quantitative bioanalytical studies involving Fenfluramine, as it is chemically identical to the parent drug but mass-shifted for detection by mass spectrometry. A fundamental physicochemical property governing its application in a laboratory setting is solubility. The choice of solvent is critical for the preparation of stock solutions, calibration standards, and for its behavior in analytical systems like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
This technical guide provides a detailed examination of the solubility of rac-Fenfluramine-d5 Hydrochloride in two common polar solvents: water and methanol. We will delve into the underlying chemical principles that dictate its solubility in each medium, present available solubility data, and provide a robust experimental protocol for its determination. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Profile
To understand the solubility characteristics of rac-Fenfluramine-d5 Hydrochloride, it is essential to first consider its molecular structure and related properties. As a deuterated analog, its chemical properties are nearly identical to the non-deuterated form, with the primary difference being its molecular weight.
| Property | Value (rac-Fenfluramine-d5 HCl) | Value (Fenfluramine HCl) | Source(s) |
| Molecular Formula | C₁₂D₅H₁₂ClF₃N | C₁₂H₁₇ClF₃N | [1][2] |
| Molecular Weight | 272.75 g/mol | 267.72 g/mol | [1][3] |
| Structure | N-(ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride | N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride | [1][3] |
| Form | Solid / Crystalline Solid | White to off-white powder | [4][5][6] |
| pKa (Basic) | ~9.92 | 9.92 | [7] |
| logP (Octanol/Water) | ~3.36 (for free base) | 3.36 (for free base) | [7] |
The molecule is a hydrochloride salt of a secondary amine. The high pKa indicates that it is a weak base, and will be predominantly protonated and positively charged in acidic to neutral solutions. This cationic nature is the single most important factor governing its solubility in polar solvents.
Comparative Solubility Analysis: Water vs. Methanol
The solubility of rac-Fenfluramine-d5 Hydrochloride differs significantly between water and methanol, a direct consequence of the distinct properties of these two polar protic solvents.
| Solvent | Qualitative Solubility | Quantitative Data | Source(s) |
| Water | High Solubility / Soluble | An oral solution of 2.5 mg/mL is commercially available. | [5][8][9][10] |
| Methanol | Sparingly Soluble | A reference standard is available at 1.0 mg/mL (as free base). | [4][11] |
Analysis of Findings: The data clearly indicates that rac-Fenfluramine-d5 Hydrochloride exhibits substantially higher solubility in water than in methanol. The existence of a commercial aqueous oral solution (Fintepla) at 2.5 mg/mL underscores its high solubility in water[8][10]. In contrast, sources describe its solubility in methanol as "sparingly," with commercially prepared solutions available at a lower concentration of 1 mg/mL[4][11].
The Underlying Science: Mechanisms of Solvation
The principle of "like dissolves like" provides a foundational but incomplete explanation for the observed solubility differences. A deeper analysis requires examining the specific intermolecular forces at play.[12][13]
Solvation in Water: The Power of Polarity and Ion-Dipole Interactions
Water is a highly polar solvent with a high dielectric constant, making it exceptionally effective at dissolving ionic compounds like amine hydrochlorides.
-
Dissociation: In water, the ionic salt rac-Fenfluramine-d5 HCl dissociates into its constituent ions: the protonated fenfluramine-d5 cation ([Fen-d5-H]⁺) and the chloride anion (Cl⁻).
-
Ion-Dipole Interactions: Water molecules, being strong dipoles, arrange themselves around these ions in an ordered fashion. The partially negative oxygen atoms of water are attracted to the positive [Fen-d5-H]⁺ cation, while the partially positive hydrogen atoms are attracted to the negative Cl⁻ anion. These strong ion-dipole forces overcome the crystal lattice energy of the salt, leading to dissolution.[14]
-
Hydrogen Bonding: The protonated amine group (-NH₂⁺-) in the cation can act as a hydrogen bond donor, further strengthening its interaction with the hydrogen bond-accepting oxygen atoms of surrounding water molecules.[13][15]
The combination of these powerful interactions makes water an excellent solvent for this compound, despite the presence of the relatively non-polar trifluoromethylphenyl group.
Solvation in Methanol: A Less Polar Environment
Methanol (CH₃OH) is also a polar protic solvent, but its properties differ from water in ways that limit its solvating power for this specific salt.
-
Lower Polarity and Dielectric Constant: Methanol is less polar and has a lower dielectric constant than water. Consequently, it is less efficient at shielding the positive and negative ions from each other, making the full dissociation of the salt less favorable.
-
Weaker Intermolecular Forces: While methanol can form hydrogen bonds and engage in dipole-dipole interactions, these forces are generally weaker than the ion-dipole interactions facilitated by water.
-
Steric and Hydrophobic Effects: The methyl group (-CH₃) of methanol introduces a non-polar character. While the organic part of the fenfluramine molecule has some affinity for this, the dominant energetic driver for solubility is the solvation of the ionic portion, which methanol performs less effectively than water.
The result is that rac-Fenfluramine-d5 Hydrochloride is only sparingly soluble in methanol.
Caption: Solvation mechanisms in water vs. methanol.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To quantitatively determine the solubility in a specific medium and temperature, the shake-flask method is a reliable and widely accepted standard. This protocol ensures that the measurement reflects a true equilibrium state.
Objective: To determine the equilibrium solubility of rac-Fenfluramine-d5 Hydrochloride in methanol and water at a controlled temperature (e.g., 25°C).
Materials:
-
rac-Fenfluramine-d5 Hydrochloride powder
-
Methanol (HPLC grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of holding vials
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Calibrated HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation:
-
Label vials for each solvent and replicate (minimum n=3 is recommended).
-
Add an excess amount of rac-Fenfluramine-d5 Hydrochloride powder to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. (e.g., add 5-10 mg to 1 mL of solvent).
-
Accurately add a known volume of the respective solvent (e.g., 1.0 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary time-point experiments (e.g., sampling at 12, 24, 48, 72 hours) are recommended to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.
-
Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a set of calibration standards of known concentrations of rac-Fenfluramine-d5 Hydrochloride.
-
Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.
-
Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample using linear regression.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Caption: Experimental workflow for solubility determination.
Conclusion and Practical Implications
This technical guide confirms that rac-Fenfluramine-d5 Hydrochloride is highly soluble in water and only sparingly soluble in methanol . The superior solvating power of water is attributed to its high polarity, high dielectric constant, and its ability to form strong ion-dipole interactions and hydrogen bonds with the dissociated ionic compound. Methanol, being a less polar solvent, is significantly less effective at solvating the salt.
For laboratory professionals, these findings have direct practical applications:
-
Stock Solutions: Water is the recommended solvent for preparing high-concentration stock solutions.
-
Analytical Methods: In reversed-phase HPLC, where methanol is often a component of the mobile phase, the compound will remain soluble. However, care must be taken if attempting to dissolve the primary standard in a solvent system with a very high percentage of organic modifier.
-
Formulation: The high aqueous solubility is a key property that enables its formulation as an oral solution for clinical use.[8][10]
By understanding the fundamental principles behind these solubility characteristics, researchers can make informed decisions in experimental design, ensuring data accuracy, and optimizing analytical methodologies.
References
- Fenfluramine Hydrochloride - New Drug Approvals. (2021, February 21).
- (-)-Fenfluramine hydrochloride Properties. (2025, October 15). U.S. Environmental Protection Agency (EPA).
- Assessment report - Fintepla. (2019, February 5). European Medicines Agency (EMA).
- Fenfluramine | C12H16F3N | CID 3337.
- R(–)-FENFLURAMINE HYDROCHLORIDE Product Sheet. Sigma-Aldrich.
- NDA 212102Orig1s000 Review. (2020, June 15). U.S.
- (+)-Fenfluramine (hydrochloride)
- Fenfluramine hydrochloride CAS#: 404-82-0. ChemicalBook.
- FENFLURAMINE CAS#: 458-24-2. ChemicalBook.
- Solubility Factors When Choosing a Solvent. (2020, November 20). Cayman Chemical.
- Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452.
- What are the factors that influence solubility?. (2024, August 26).
- Fenfluramine Hydrochloride 1.0 mg/ml in Methanol (as free base). LGC Standards.
- Solubility: An overview. Int J Pharm Chem Anal.
- rac Fenfluramine-d5 Hydrochloride. CymitQuimica.
- 3.2 Solubility – Introductory Organic Chemistry.
- rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567.
- (S)-(+)-Fenfluramine Hydrochloride. LGC Standards.
- 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.
- rac Fenfluramine-d5. Clearsynth.
Sources
- 1. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenfluramine hydrochloride CAS#: 404-82-0 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Fenfluramine Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Analytical and Pharmacological Paradigm of Deuterated Fenfluramine Hydrochloride
As therapeutic paradigms shift, the repurposing of legacy compounds demands rigorous analytical frameworks to ensure patient safety and drug efficacy. Fenfluramine, originally developed as an anorectic agent, has experienced a clinical renaissance as a highly efficacious treatment for Dravet syndrome (DS), a severe developmental and epileptic encephalopathy. To support therapeutic drug monitoring (TDM) and advanced pharmacokinetic research, stable isotope-labeled (SIL) standards—specifically deuterated fenfluramine hydrochloride —have become indispensable.
This whitepaper synthesizes the chemical identity, pharmacological mechanisms, and self-validating analytical methodologies associated with deuterated fenfluramine, providing a definitive guide for researchers and drug development professionals.
Chemical Identity and Structural Data
Accurate identification of isotopic variants is the cornerstone of mass spectrometry-based quantification. The deuterated form, rac Fenfluramine-d5 Hydrochloride (N-ethyl-d5), incorporates five deuterium atoms on the N-ethyl group. This specific labeling strategy is critical: it provides a sufficient mass shift (+5 Da) to completely bypass the natural isotopic envelope (M+1, M+2) of the highly abundant unlabelled drug in patient samples.
The following table summarizes the core chemical identifiers for both the unlabelled therapeutic and its deuterated internal standard (IS), ensuring precise reference for assay development.
| Chemical Property | Unlabelled Fenfluramine (Free Base) | rac Fenfluramine-d5 Hydrochloride |
| CAS Number | 458-24-2 | 1216927-29-5 |
| Molecular Formula | C₁₂H₁₆F₃N | C₁₂H₁₁D₅F₃N · HCl |
| Molecular Weight | 231.26 g/mol | 272.75 g/mol |
| SMILES | CCNC(C)Cc1cccc(c1)C(F)(F)F | Cl.[2H]C([2H])([2H])C([2H])([2H])NC(C)Cc1cccc(C(F)(F)F)c1 |
| InChIKey | ZXKXJHAOUFHNAS-UHFFFAOYSA-N | ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
Data sourced from authoritative chemical reference materials[1],[2],[3]. Note: The unlabelled hydrochloride salt corresponds to CAS 404-82-0[4], while the d5 free base corresponds to CAS 1217170-57-4[5].
Pharmacological Mechanism of Action
To understand why precise pharmacokinetic monitoring of fenfluramine is necessary, one must examine its multifaceted mechanism of action in the central nervous system. Unlike traditional antiepileptic drugs that primarily target sodium channels or GABA receptors directly, fenfluramine operates through a complex neuromodulatory network.
According to a 6, the drug acts primarily as a serotonergic agent, stimulating the release of 5-HT from vesicular stores and acting as a direct agonist at 5-HT1D, 5-HT2A, and 5-HT2C receptors[6]. Furthermore, recent research highlights its role as a positive modulator of the Sigma-1 receptor , which is heavily implicated in the pathophysiology of Dravet syndrome[7]. This dual action ultimately restores the arborization of GABAergic interneurons, providing a disease-modifying effect that suppresses hyperexcitability and drastically reduces seizure frequency[6],[8].
Fig 1. Pharmacological mechanism of fenfluramine in Dravet syndrome.
Analytical Utility: Self-Validating LC-MS/MS Protocol
Because fenfluramine is administered at low doses (e.g., 0.2 to 0.7 mg/kg/day) to mitigate historical risks of valvular heart disease[7], bioanalytical assays must possess extreme sensitivity and accuracy. The use of Fenfluramine-d5 HCl as an internal standard creates a self-validating system . Because the d5 isotope shares the exact physicochemical properties of the analyte but differs in mass, it perfectly compensates for matrix effects (ionization suppression/enhancement) and extraction losses during sample preparation.
Step-by-Step Methodology: Plasma Quantification
1. Sample Preparation (Liquid-Liquid Extraction)
-
Step: Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Step: Spike with 10 µL of Fenfluramine-d5 HCl internal standard working solution (100 ng/mL).
-
Causality: Introducing the IS at the very beginning of the workflow ensures that any volumetric errors or degradation that occurs during extraction equally affects both the analyte and the IS. The final quantification relies on the ratio of their signals, inherently validating the recovery process.
-
Step: Add 20 µL of 0.1 M NaOH to basify the sample.
-
Causality: Fenfluramine is a basic amine. Raising the pH neutralizes the molecule, driving it into its un-ionized free base form, which drastically increases its partition coefficient into the organic solvent.
-
Step: Add 500 µL of methyl tert-butyl ether (MTBE), vortex vigorously for 5 minutes, and centrifuge at 14,000 rpm for 10 minutes.
-
Step: Transfer the upper organic layer to a clean vial, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of mobile phase.
2. Chromatographic Separation (UHPLC)
-
Step: Inject 5 µL onto a C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Step: Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Causality: The acidic modifier (formic acid) ensures the secondary amine of fenfluramine remains fully protonated (
), which is an absolute requirement for optimal peak shape and high ionization efficiency in positive ion mode.
3. Mass Spectrometry (ESI-MS/MS)
-
Step: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
-
Step: Monitor the Multiple Reaction Monitoring (MRM) transitions:
-
Fenfluramine (Unlabelled):m/z 232.1
159.1 -
Fenfluramine-d5 (IS):m/z 237.1
159.1
-
-
Causality: The fragmentation of the parent ion results in the loss of the N-ethyl group. Because the deuterium atoms are located entirely on the ethyl moiety (N-ethyl-d5), the resulting product ion (m/z 159.1) is identical for both the unlabelled drug and the IS. Tracking the +5 Da shift on the precursor ion ensures absolute specificity without cross-talk.
Fig 2. Self-validating LC-MS/MS workflow using Fenfluramine-d5 internal standard.
References
- Source: tandfonline.
- Source: nih.
- Source: nih.
- Source: cymitquimica.
- Source: cymitquimica.
- rac Fenfluramine-d5 | CAS No.
- (±)-Fenfluramine-d5 HCl (N-ethyl-d5)
- Fenfluramine HCl | CAS No.
Sources
- 1. CAS 458-24-2: Fenfluramine | CymitQuimica [cymitquimica.com]
- 2. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. (±)-Fenfluramine-d5 HCl (N-ethyl-d5) | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. clearsynth.com [clearsynth.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Stability of rac Fenfluramine-d5 Hydrochloride in Solution Over Time: A Technical Guide for Bioanalysis
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Context: Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics of Fenfluramine (Fintepla) in Dravet and Lennox-Gastaut Syndromes.
Executive Summary
In high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, sample loss, and instrument drift [1]. rac Fenfluramine-d5 Hydrochloride (
While deuterium labeling provides a near-identical chromatographic retention time to the unlabeled analyte, the stability of the deuterated solution over time is a critical variable. Degradation or isotopic back-exchange can lead to an underestimation of the internal standard and a critical overestimation of the target analyte [1]. This whitepaper dissects the chemical causality behind fenfluramine-d5 solution stability, provides empirical data matrices, and establishes self-validating protocols for long-term analytical integrity.
Chemical Profiling & Isotopic Integrity
Structural Causality of Stability
The stability of a deuterated internal standard is inherently dictated by the position of its deuterium atoms. In rac Fenfluramine-d5, the five deuterium atoms are located on the N-ethyl group (N-ethyl-d5)[3].
-
Stable Aliphatic Placement: Unlike deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or alpha-carbons adjacent to carbonyls, aliphatic deuteriums are highly resistant to hydrogen-deuterium (H/D) back-exchange [1].
-
Photolytic Susceptibility: The fenfluramine backbone itself is susceptible to slow photolytic degradation under UV exposure [4]. Therefore, while the isotopic label is stable, the parent molecule requires protection from light.
-
Oxidative Risk: Forced degradation studies indicate that fenfluramine can undergo oxidation, particularly in the presence of peroxides or basic conditions, leading to N-dealkylation or N-oxidation [4].
The Mechanism of H/D Back-Exchange
Even with stable aliphatic placement, prolonged exposure to protic solvents (like water or methanol) at elevated temperatures or extreme pH can theoretically induce isotopic dilution. When a deuterium atom is replaced by a hydrogen atom from the solvent, the mass of the standard shifts from M+5 to M+4, M+3, etc., compromising the quantitative reference [1].
Logical flow of H/D back-exchange mechanisms and mitigation strategies for SIL-IS.
Empirical Stability Data
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, bioanalytical workflows must be grounded in empirical validation. The following table synthesizes the expected stability parameters for rac Fenfluramine-d5 Hydrochloride based on standard regulatory validation criteria (FDA/EMA) for LC-MS/MS assays [2] [5].
Table 1: Quantitative Stability Matrix for Fenfluramine-d5 HCl Solutions
| Stability Parameter | Matrix / Solvent | Storage Condition | Duration | Acceptable Recovery |
| Primary Stock Solution | Methanol (or ACN) | -20°C (Dark) | 12 Months | 98.0% - 102.0% |
| Working Solution | 50:50 MeOH:Water | 4°C (Dark) | 30 Days | 95.0% - 105.0% |
| Benchtop (Short-term) | Extracted Plasma | Ambient (25°C) | 24 Hours | > 95.0% |
| Freeze-Thaw | Plasma Matrix | -20°C to Ambient | 3 Cycles | > 90.0% |
| Autosampler | Mobile Phase | 4°C | 72 Hours | > 98.0% |
Note: Recovery is calculated by comparing the peak area ratio of the stored solution against a freshly prepared reference standard.
Optimized Experimental Protocols
To prevent degradation and ensure the self-validating nature of your assay, follow this step-by-step methodology for the preparation and storage of rac Fenfluramine-d5 Hydrochloride.
Step-by-Step Methodology: Stock & Working Solutions
Step 1: Equilibration
-
Action: Allow the lyophilized rac Fenfluramine-d5 HCl vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Fenfluramine HCl is hygroscopic. Opening a cold vial introduces ambient moisture, which alters the actual weighed mass and introduces protic water molecules that can degrade the compound over time.
Step 2: Primary Stock Preparation (1.0 mg/mL)
-
Action: Weigh the appropriate mass and dissolve in LC-MS grade Methanol (or Acetonitrile for maximum aprotic protection).
-
Causality: While Methanol is a protic solvent, the aliphatic nature of the d5 label makes it highly stable in MeOH at low temperatures [3]. Acetonitrile provides an absolute safeguard against H/D exchange but may precipitate salts if not properly mixed with aqueous mobile phases later.
Step 3: Aliquoting and Storage
-
Action: Transfer the stock solution into amber, low-bind polypropylene microcentrifuge tubes in 50 µL to 100 µL aliquots. Store immediately at -20°C or -80°C.
-
Causality: Amber tubes prevent photolytic degradation of the fenfluramine backbone [4]. Low-bind plastics prevent non-specific surface adsorption, which is critical for maintaining exact concentrations. Aliquoting prevents repeated freeze-thaw cycles of the primary stock.
Step 4: Working Solution Preparation
-
Action: Dilute a single aliquot of the primary stock into the working solvent (e.g., 50:50 MeOH:Water) to reach the target spiking concentration (e.g., 100 ng/mL). Store at 4°C for up to 30 days.
Step-by-step workflow for the preparation, storage, and validation of fenfluramine-d5 solutions.
Analytical Validation & Troubleshooting
A robust protocol must be self-validating. To confirm the stability of your rac Fenfluramine-d5 solution over time, implement the following system suitability checks:
Monitoring Isotopic Purity (The "Zero-Cross" Check)
Over time, monitor the LC-MS/MS transitions for both the M+5 ion (the intact standard) and the M+0 ion (unlabeled fenfluramine).
-
The Risk: If the standard degrades or loses deuterium, it may register in the M+0 channel, creating a "false positive" for the target analyte [1].
-
The Check: Inject a blank matrix spiked only with the SIL-IS. The signal in the unlabeled fenfluramine channel (M+0) must remain
of the Lower Limit of Quantitation (LLOQ) signal.
Matrix Effect Mitigation
Fenfluramine is often extracted from complex matrices like plasma or brain homogenate, which are rich in phospholipids[6]. Phospholipids can cause severe ion suppression. If the SIL-IS signal drops over time in extracted samples (but remains stable in neat solvent), the issue is not solution stability, but rather matrix accumulation on the LC column. Utilize Solid-Supported Liquid Extraction (SLE) or phospholipid removal plates to ensure the stability of the MS signal [6].
References
-
European Medicines Agency (EMA). "Assessment report - Fintepla." Europa.eu. Available at:[Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). "2.7.1 生物薬剤学試験及び関連する分析法 ZX008." PMDA.go.jp. Available at:[Link]
-
Chromatography Today. "Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction." Chromatography Today. Available at:[Link]
Methodological & Application
Preparation of rac Fenfluramine-d5 Hydrochloride stock solutions for bioanalysis
Application Note: High-Precision Preparation of rac-Fenfluramine-d5 Hydrochloride Stock Solutions for Bioanalysis
Executive Summary & Scientific Rationale
The accurate quantification of Fenfluramine (typically prescribed as Fintepla for Dravet syndrome) requires rigorous internal standard (IS) control due to the low therapeutic doses and the necessity to monitor its active metabolite, norfenfluramine.
rac-Fenfluramine-d5 Hydrochloride is the gold-standard IS for this assay. Its deuterated ethyl group (
Critical Technical Considerations:
-
Salt Form Correction: The hydrochloride salt stabilizes the secondary amine but introduces mass that must be subtracted during gravimetric preparation to avoid systematic negative bias.
-
Adsorption Risks: As a lipophilic amine (pKa ~10), Fenfluramine exhibits strong non-specific binding to silanol groups in glass.
-
Stereochemistry: The "rac" (racemic) designation indicates a 50:50 mixture of enantiomers. In achiral LC-MS/MS methods, this co-elutes as a single peak. In chiral methods, it separates into two distinct IS peaks, compensating for both enantiomers.
Chemical & Physical Properties
| Property | Specification | Bioanalytical Implication |
| Compound | rac-Fenfluramine-d5 HCl | Internal Standard |
| CAS No. | 1216927-29-5 | Verify against Certificate of Analysis (CoA) |
| MW (Salt) | ~272.75 g/mol | Used for weighing |
| MW (Free Base) | ~236.29 g/mol | Used for concentration calculation |
| Solubility | Methanol, Water, Ethanol | Methanol is preferred for primary stocks to inhibit microbial growth and ensure solubility. |
| pKa | ~9.9 - 10.1 | Basic. High affinity for glass surfaces. |
| Storage | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening. |
Strategic Workflow Visualization
The following diagram outlines the critical path from solid reference material to the final working solution, highlighting decision nodes that prevent common analytical failures.
Figure 1: Critical workflow for the preparation of stable Fenfluramine-d5 stock solutions. Note the mandatory salt correction step.
Detailed Protocol: Stock Solution Preparation
Step 1: Environmental Control & Weighing
-
Equipment: Analytical microbalance (5-digit readability recommended).
-
Vessel: Use a Polypropylene (PP) micro-centrifuge tube or a silanized amber glass vial. Avoid standard borosilicate glass to prevent adsorptive loss.
-
Procedure:
-
Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces moisture, degrading the hygroscopic salt.
-
Weigh approximately 1.0 mg of rac-Fenfluramine-d5 HCl directly into the vessel. record the exact mass to 0.01 mg.
-
Step 2: Salt Correction Calculation
You must calculate the concentration based on the Free Base , not the salt. Refer to your specific Certificate of Analysis (CoA) for exact molecular weights.
Example:
-
Weighed Mass (Salt): 1.15 mg
-
Free Base Mass:
mg
Step 3: Dissolution (Primary Stock - 1.0 mg/mL)
-
Solvent: 100% Methanol (LC-MS Grade).
-
Why Methanol? It ensures complete solubility of the lipophilic amine and prevents bacterial growth during long-term storage.
-
Volume Calculation:
-
Action: Add the calculated volume of Methanol. Vortex for 30 seconds. Sonicate for 5 minutes to ensure homogeneity.
Step 4: Working Solution (Daily Prep)
-
Target Concentration: Typically 50–100 ng/mL (depending on assay sensitivity).
-
Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: The addition of acid maintains the analyte in its protonated state, reducing interaction with container walls and matching the mobile phase conditions.
-
Quality Control & Validation
Before using the stock for sample analysis, validate its integrity.[1]
A. Isotopic Interference Check (The "Cross-Talk" Test)
Deuterated standards are not 100% pure; they may contain traces of d0 (native drug).
-
Inject a "Zero Sample" (Matrix + IS only).
-
Monitor the transition for the Analyte (Fenfluramine).
-
Requirement: The signal in the analyte channel must be
of the LLOQ response (per FDA/EMA BMV guidelines).-
If signal is high: The stock is too concentrated, or the d5 purity is low. Dilute the IS further.
-
B. Stability Testing
-
Stock Stability: Stable for at least 6 months at -20°C in Methanol.
-
Freeze-Thaw: Limit to 3 cycles. Aliquot primary stock into single-use vials (e.g., 50 µL aliquots) to avoid repeated cycling.
LC-MS/MS Integration Logic
This diagram illustrates how the IS interacts with the sample during the extraction process to normalize data.
Figure 2: The Internal Standard must be added before extraction to compensate for recovery losses and matrix effects.
Troubleshooting & Common Pitfalls
| Issue | Root Cause | Solution |
| Low IS Recovery | Adsorption to glass containers. | Switch to Polypropylene (PP) or silanized glass vials. Ensure solvent is acidic (0.1% FA). |
| Variable Response | Incomplete mixing with plasma. | Vortex samples vigorously after adding IS, before adding extraction solvents. |
| H/D Exchange | Deuterium on labile sites (N or O). | rac-Fenfluramine-d5 uses an ethyl-d5 label ( |
| Peak Splitting | Chiral separation on achiral column. | Check mobile phase pH. If using a chiral column, ensure integration covers both enantiomers if reporting total Fenfluramine. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride. Retrieved from [Link]
-
Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Application Notes & Protocols: Fenfluramine-d5 HCl in Clinical and Forensic Analysis
Abstract
This document provides a comprehensive technical guide for researchers, forensic scientists, and drug development professionals on the application of Fenfluramine-d5 HCl as an internal standard in the quantitative analysis of fenfluramine and its metabolites. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical toxicology and forensic analysis.[1] This guide details the principles of isotope dilution mass spectrometry, provides validated protocols for sample preparation from various biological matrices, and outlines instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative mass spectrometry, the goal is to establish a precise relationship between the instrument's signal and the concentration of a target analyte.[2] However, the analytical process, from sample collection to detection, is susceptible to variations that can compromise this relationship. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, to act as a chemical and physical mimic of the analyte.[2]
Fenfluramine-d5 HCl is a deuterated analog of fenfluramine, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically and physically almost identical to fenfluramine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][3] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]
Key Advantages of Fenfluramine-d5 HCl:
-
Compensates for Matrix Effects: Biological matrices like plasma, urine, and hair are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[2][4] Since Fenfluramine-d5 HCl co-elutes with fenfluramine, it experiences the same matrix effects, allowing for accurate correction.[4][5]
-
Corrects for Sample Preparation Variability: Losses can occur during sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[2] By adding the IS at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the IS, preserving the accuracy of the analyte-to-IS ratio.[6]
-
Mitigates Instrumental Variability: It accounts for variations in injection volume and fluctuations in mass spectrometer sensitivity over time.[2]
The use of a stable isotope-labeled internal standard like Fenfluramine-d5 HCl is considered the "gold standard" in quantitative bioanalysis due to its ability to provide the most accurate and reliable results.[2]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of elements and molecules.[7][8] The core principle involves adding a known amount of an isotopically enriched standard (the "spike"), in this case, Fenfluramine-d5 HCl, to a sample containing an unknown amount of the native analyte (fenfluramine).[9][10] After thorough mixing and homogenization, the sample is processed, and the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry.[7]
The concentration of the analyte in the original sample can then be calculated based on this measured ratio and the known amount of the added standard.[7]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Analytical Methodologies
The choice between LC-MS/MS and GC-MS depends on the laboratory's instrumentation, the required sensitivity, and the specific application. LC-MS/MS is generally preferred for its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.
LC-MS/MS Protocol for Fenfluramine in Human Plasma
This protocol is designed for the therapeutic drug monitoring or forensic analysis of fenfluramine and its primary active metabolite, norfenfluramine, in human plasma.[11][12]
3.1.1. Materials and Reagents
-
Fenfluramine-d5 HCl (Internal Standard)
-
Fenfluramine and Norfenfluramine reference standards
-
Human Plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.
-
Aliquoting: Pipette 100 µL of plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of Fenfluramine-d5 HCl working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Caption: Protein Precipitation Workflow.
3.1.3. Instrumental Conditions
| Parameter | Setting |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3.1.4. Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenfluramine | 232.1 | 159.1 | 15 |
| Norfenfluramine | 204.1 | 159.1 | 18 |
| Fenfluramine-d5 | 237.1 | 164.1 | 15 |
Note: These are typical values and should be optimized for the specific instrument used.
3.1.5. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibrators.
GC-MS Protocol for Fenfluramine in Urine
GC-MS is a robust technique for the analysis of amphetamine-like substances, including fenfluramine, in urine.[13][14] This often requires derivatization to improve the volatility and chromatographic properties of the analytes.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation, which is often necessary for complex matrices like urine.[15][16]
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of the Fenfluramine-d5 HCl working solution and 1 mL of a suitable buffer (e.g., pH 6 phosphate buffer).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8-SCX) with methanol followed by the buffer.[15]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Analyte Elution: Elute the analytes with a basic organic solvent mixture (e.g., methylene chloride:isopropanol:ammonium hydroxide, 78:20:2).[15]
-
Derivatization: Evaporate the eluate to dryness. Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Heat at 70°C for 20 minutes.[14]
-
Final Preparation: Evaporate the derivatization reagents and reconstitute the residue in a suitable solvent for GC-MS injection.
3.2.2. Instrumental Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with an Autosampler |
| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Inlet Mode | Splitless |
| Inlet Temp. | 250°C |
| Oven Program | Start at 70°C, ramp to 280°C |
| MS System | Single or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) or MRM |
3.2.3. Selected Ion Monitoring (SIM) Ions
| Compound (TFA derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Fenfluramine-TFA | 254 | 158 | 226 |
| Norfenfluramine-TFA | 254 | 185 | 158 |
| Fenfluramine-d5-TFA | 259 | 163 | 231 |
Note: Ions should be confirmed through analysis of reference standards.
Method Validation and Quality Control
Any quantitative method developed using Fenfluramine-d5 HCl must be fully validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between the response ratio and concentration. A recent study showed linearity for fenfluramine from 1.64 to 1000 ng/mL.[11]
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.
-
Matrix Effect: Evaluating the impact of the biological matrix on ionization.[17]
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte and IS in the biological matrix under various storage conditions.[11]
Conclusion
Fenfluramine-d5 HCl is an indispensable tool for the accurate and reliable quantification of fenfluramine in clinical and forensic settings. Its use in conjunction with isotope dilution mass spectrometry techniques like LC-MS/MS and GC-MS corrects for inevitable analytical variabilities, thereby ensuring the defensibility and integrity of the data. The protocols outlined in this guide provide a robust framework for the development and validation of high-quality analytical methods tailored to the specific needs of the laboratory.
References
-
Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). International Atomic Energy Agency. Available at: [Link]
-
[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Available at: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. Available at: [Link]
-
Isotope dilution. Wikipedia. Available at: [Link]
-
isotope dilution | Mass spectrometry, Trace elements, Quantification. Britannica. Available at: [Link]
-
The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. PubMed. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
-
Selected examples of deuterated internal standards used in forensic toxicology for quantita. ResearchGate. Available at: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]
-
Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. Available at: [Link]
-
Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Ovid. Available at: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]
-
Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. PMC. Available at: [Link]
-
Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine. ResearchGate. Available at: [Link]
-
Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Biotage. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]
-
Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. Available at: [Link]
-
Rapid Analysis of Amphetamines in Biological Samples. LCGC International. Available at: [Link]
-
fintepla. FDA. Available at: [Link]
-
G166766A Agilent Fiehn GC/MS Metabolomics RTL Library: List of Compounds. Agilent. Available at: [Link]
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. PMC. Available at: [Link]
-
Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Biotage. Available at: [Link]
-
Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. springermedizin.de. Available at: [Link]
-
Determination Of 4 Banned Substances In Weight-Loss Food By GC-MS. Shimadzu. Available at: [Link]
-
Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Semantic Scholar. Available at: [Link]
-
Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Springer. Available at: [Link]
-
HPLC OF (±)-FENFLURAMINE AND PHENTERMINE IN PLASMA AFTER DERIVATIZATION WITH DANSYL CHLORIDE. Taylor & Francis Online. Available at: [Link]
-
Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. ResearchGate. Available at: [Link]
-
High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections HPLC 2015 PSB. Shimadzu. Available at: [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Fenfluramine hydrochloride (PIM 938). INCHEM. Available at: [Link]
-
212102Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. PMC. Available at: [Link]
-
Fenfluramine: a plethora of mechanisms?. PMC. Available at: [Link]
-
Study on the Safety and Effects of Fenfluramine in Infants Aged 1 to Less Than 2 Years with Dravet Syndrome. Clinicaltrials.eu. Available at: [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. osti.gov [osti.gov]
- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. ovid.com [ovid.com]
- 16. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fenfluramine-d5 HCl Analysis
Topic: Signal Suppression & Matrix Effects in LC-MS/MS
Introduction
Welcome to the Fenfluramine-d5 HCl technical support hub. This guide addresses signal suppression , a phenomenon where matrix components (phospholipids, salts, endogenous amines) compete with your analyte for ionization in the electrospray source (ESI), resulting in reduced sensitivity and poor reproducibility.[1]
Compound Profile:
-
pKa: ~9.9 - 10.4 (predominantly cationic at neutral/acidic pH).[1][2]
-
Key Challenge: As a hydrophobic amine, Fenfluramine co-elutes with phospholipids in reversed-phase chromatography, making it highly susceptible to matrix effects.[1][2]
Phase 1: Diagnosis (The "Triage")
Before changing your extraction method, you must confirm that the issue is matrix suppression and not instrument failure or adsorption.
The Gold Standard: Post-Column Infusion (PCI)
Do not rely solely on extraction recovery calculations.[2] You must visualize where the suppression occurs in your chromatogram.[1]
Protocol:
-
Setup: Tee-in a steady flow of Fenfluramine-d5 (e.g., 100 ng/mL) into the mobile phase after the column but before the MS source.[1]
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte).[1][2]
-
Observation: Monitor the baseline of the Fenfluramine-d5 transition.
-
Result: A flat baseline indicates no suppression.[1][2] A negative peak (dip) indicates suppression.[1][2] A positive peak indicates enhancement.[1][2]
Visualizing the PCI Workflow:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix regions.
Phase 2: Sample Preparation (The Root Cause)
If PCI confirms suppression at the retention time of Fenfluramine, your sample preparation is likely insufficient. Fenfluramine is a lipophilic base; simple protein precipitation (PPT) is rarely sufficient because it does not remove phospholipids.[1][2]
Comparative Extraction Strategies
| Method | Phospholipid Removal | Recovery (Fenfluramine) | Complexity | Recommendation |
| Protein Precipitation (PPT) | < 10% (Poor) | High | Low | NOT RECOMMENDED for sensitive assays.[1][2] |
| Liquid-Liquid Extraction (LLE) | ~70-80% (Good) | Moderate-High | High | Good Alternative. Use Hexane:Ethyl Acetate at high pH.[1][2] |
| Supported Liquid Extraction (SLE) | ~90% (Excellent) | High | Moderate | Strong Option. Automatable LLE.[1][2] |
| SPE (Mixed-Mode Cation) | > 99% (Superior) | High (>85%) | High | GOLD STANDARD. Uses ionic interaction to wash away lipids.[1][2] |
The Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Since Fenfluramine has a pKa ~10, it is positively charged at acidic pH.[1][2] We utilize this for a "catch and release" cleanup.[1][2]
-
Load: Acidify plasma (pH ~3) to ensure Fenfluramine is charged (
). Load onto MCX cartridge.[1][2] -
Wash 1 (Aqueous): 2% Formic Acid (removes salts/proteins).[1][2]
-
Wash 2 (Organic): 100% Methanol (Crucial step: removes neutral lipids/phospholipids while Fenfluramine stays locked by ionic bond).[1][2]
-
Elute: 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine (
), breaking the ionic bond and releasing the drug.
Phase 3: Chromatographic Solutions
If you cannot change sample prep, you must separate the analyte from the suppression zone.
The "Phospholipid Trap" Strategy: Phospholipids (PLs) generally elute late in a reversed-phase gradient.[1][2]
-
Problem: If you run a short cycle, PLs from Injection 1 may wrap around and elute during Injection 2, suppressing Fenfluramine.
-
Solution: Ensure your gradient goes to 95-100% Organic and holds for at least 1-2 column volumes to flush PLs every injection.[1][2]
Column Selection:
-
C18: Standard, but may not resolve Fenfluramine from specific lysophospholipids.[1][2]
-
Biphenyl / Phenyl-Hexyl: Provides "pi-pi" interactions with the aromatic ring of Fenfluramine.[1][2] This often shifts the analyte retention time away from the lipid zone, which is dominated by hydrophobic alkyl chain interactions.
Troubleshooting Decision Tree
Use this logic flow to isolate your specific issue.
Figure 2: Logical workflow for isolating signal suppression versus other analytical failures.
Frequently Asked Questions (FAQs)
Q: Why does my Fenfluramine-d5 internal standard response vary between patient samples? A: This is the hallmark of matrix effects.[1][2] Patient samples vary in lipid and salt content.[1][2] If your IS response varies by >50% compared to solvent standards, your data is likely invalid.[1] You must improve sample cleanup (Phase 2) or dilution (e.g., dilute extract 1:5) to reduce matrix load.[1][2]
Q: Can I just use a Deuterated IS to "fix" suppression? A: Yes and No. A deuterated IS (d5) compensates for suppression because it co-elutes with the analyte and experiences the same suppression. However, if suppression is too high (e.g., >90% signal loss), your Lower Limit of Quantitation (LLOQ) will fail, and precision will suffer due to poor ion statistics (shot noise).[1] You cannot mathematically correct for a signal that is gone.[1][2]
Q: I am using the HCl salt form. Does this affect the analysis? A: Fenfluramine HCl is water-soluble.[1][2] However, if you dissolve the stock solution in 100% Acetonitrile, the salt may precipitate or dissociate poorly, leading to low signal. Best Practice: Dissolve the stock in 50:50 Water:Methanol or Water:Acetonitrile to ensure the salt is fully solubilized before further dilution.
Q: Why do I see "Ghost Peaks" of Fenfluramine in blank injections? A: As a secondary amine, Fenfluramine is "sticky."[1][2] It adsorbs to glass silanols and metallic surfaces.[1][2]
-
Fix 1: Use Polypropylene containers, not glass.
-
Fix 2: Use an acidic needle wash (e.g., 0.1% Formic Acid in 50% MeOH) to protonate the amine and wash it off the injector needle.
References
-
US Food and Drug Administration (FDA). (2022).[1][2] Bioanalytical Method Validation Guidance for Industry (ICH M10).[1][2][3][4] Retrieved from [Link][1][2]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2]
-
Taylor, P. J. (2005).[1][2] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1][5] Clinical Biochemistry, 38(4), 328-334.[1][2]
-
PubChem. (n.d.).[1][2] Fenfluramine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
Eliminating cross-talk between Fenfluramine analyte and d5 internal standard
Topic: Eliminating Isotopic & Isobaric Cross-Talk Between Fenfluramine and FFA-d5
Introduction
Fenfluramine (FFA) is a critical antiepileptic therapeutic used in the management of Dravet syndrome, requiring highly precise Therapeutic Drug Monitoring (TDM) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. To account for matrix effects and extraction variability, a Stable Isotope-Labeled Internal Standard (SIL-IS) like Fenfluramine-d5 (FFA-d5) is universally employed[2].
However, a frequent point of failure during method validation is cross-talk (cross-signal contribution) between the analyte and the internal standard. This interference compromises the assay's dynamic range, leading to non-linear calibration curves and failing accuracy at the Lower Limit of Quantification (LLOQ)[3]. This guide provides a self-validating framework to identify the mechanistic root cause of cross-talk and implement targeted, field-proven resolutions.
Logical workflow identifying the mechanistic origins of cross-talk and targeted resolution strategies.
Section 1: Root Cause Analysis (FAQ)
Q: What is the mechanistic cause of cross-talk between Fenfluramine and FFA-d5? A: Cross-talk in LC-MS/MS is not a single phenomenon; it manifests in two distinct directional pathways driven by different chemical realities:
-
IS-to-Analyte Interference (The LLOQ Killer): This is primarily caused by isotopic impurities during the synthesis of the SIL-IS. A commercially sourced FFA-d5 standard often contains trace amounts of unlabeled Fenfluramine (d0). When the IS is spiked into samples at high concentrations, this d0 impurity directly contributes to the analyte's MRM transition (e.g., m/z 232.1 → 159.0), artificially elevating the baseline regardless of the actual analyte concentration[4].
-
Analyte-to-IS Interference (The Curve Bender): The natural M+5 isotopic abundance of Fenfluramine (C₁₂H₁₆F₃N) is statistically negligible. However, interference at the Upper Limit of Quantification (ULOQ) still occurs. This is driven by in-source fragmentation, adduct formation, or insufficient quadrupole resolution (mass defect overlap) that allows the high-concentration analyte signal to bleed into the IS MRM channel (m/z 237.1 → 164.0)[2][3].
Q: How does cross-talk impact my calibration curve? A: IS-to-Analyte cross-talk causes a positive Y-intercept, skewing accuracy at the low end and causing LLOQ failure. Conversely, Analyte-to-IS cross-talk artificially inflates the IS response at high analyte concentrations. Because quantification relies on the Analyte/IS ratio, an inflated IS denominator suppresses the ratio, causing the calibration curve to bend downward (quadratic non-linearity) at the upper end[2][4].
Section 2: Quantitative Data & Regulatory Thresholds
To maintain scientific integrity, your method validation must adhere to the2[2]. The table below summarizes the acceptable thresholds for cross-signal contribution.
| Interference Direction | Primary Source of Cross-Talk | Regulatory Limit (ICH M10) | Primary Impact Area |
| IS-to-Analyte | d0 isotopic impurity in FFA-d5 standard | ≤ 20% of the LLOQ response | Low-end accuracy (LLOQ) |
| Analyte-to-IS | M+5 isotopic bleed / Isobaric overlap | ≤ 5% of the IS response | High-end linearity (ULOQ) |
Section 3: Step-by-Step Troubleshooting Methodologies
Protocol A: Mitigating IS-to-Analyte Cross-Talk (Improving LLOQ)
Causality: If your blank samples spiked with IS show an unacceptable peak at the Fenfluramine retention time, the absolute mass of the d0 impurity being injected is too high.
-
Assess IS Purity (Self-Validation Step): Inject a "Zero Sample" (blank matrix + IS) and a neat LLOQ sample. Calculate the peak area of the analyte in the Zero Sample relative to the LLOQ. If the contribution exceeds 20%, proceed to step 2[2].
-
Optimize IS Working Concentration: Lowering the IS concentration reduces the absolute amount of d0 impurity injected, lowering the background noise while maintaining the relative IS normalization capability. Dilute the IS working solution stepwise (e.g., 50%, 25%) until the d0 impurity falls below the 20% LLOQ threshold[2]. Ensure the final IS concentration still provides a Signal-to-Noise (S/N) ratio > 10:1.
-
Chromatographic Resolution: Ensure baseline resolution of matrix interferences using a high-efficiency UHPLC column (e.g., BEH C18 or HSS T3) with a carefully optimized mobile phase gradient[5][6].
Protocol B: Mitigating Analyte-to-IS Cross-Talk (Fixing High-End Non-Linearity)
Causality: If the IS peak area increases significantly in your ULOQ samples compared to the blanks, the analyte's isotopic envelope is bleeding into the IS mass window.
-
Mass Spectrometric Optimization (Alternative MRM): Shift the precursor or product ion. A highly effective strategy is to3[3]. For example, selecting the M+1 precursor of the d5 standard (m/z 238.1) shifts the mass window away from the specific mass defect overlap caused by the unlabeled analyte, drastically reducing bias[3].
-
Adjust Quadrupole Resolution: Increase the resolution of Q1 and Q3 from "Unit" (0.7 Da FWHM) to "High" (0.4 Da FWHM). This narrows the mass transmission window and physically excludes isobaric bleed.
-
Mathematical Correction: If physical optimizations are exhausted, implement a4[4] with 1/x or 1/x² weighting. This mathematical fitting corrects for the cross-signal contribution and restores accurate quantification across the dynamic range[4].
Step-by-step experimental protocol for evaluating and mitigating isotopic cross-talk per ICH M10.
References
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. J Mass Spectrom Adv Clin Lab.3
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ACS Publications.4
-
Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. ResearchGate.1
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.2
-
Development and Validation of an LC–MS/MS Method for the Quantitative Estimation of Bexicaserin in Human Cerebrospinal Fluid. PMC.6
-
Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry. PMC.5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC–MS/MS Method for the Quantitative Estimation of Bexicaserin in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of rac Fenfluramine-d5 Hydrochloride
Welcome to the technical support center for the analysis of rac Fenfluramine-d5 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common chromatographic challenges encountered with this compound. As a basic amine, Fenfluramine-d5 requires specific methodological considerations to achieve optimal peak shape, symmetry, and sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Fenfluramine-d5 peak exhibiting significant tailing?
Answer: Peak tailing is the most common chromatographic issue for basic compounds like Fenfluramine-d5 and is almost always caused by secondary-site interactions within the analytical column.[1][2]
-
Primary Cause: Silanol Interactions: Fenfluramine is a secondary amine with a pKa around 9.3-9.9, meaning it carries a positive charge (is protonated) in typical reversed-phase mobile phases (pH < 9).[3][4] Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanol groups become deprotonated (Si-O⁻), creating negatively charged sites.[1][5] The positively charged Fenfluramine-d5 molecule then undergoes a strong ionic interaction with these negative sites.[6][7] This is a different and stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag behind, resulting in an asymmetric or "tailing" peak.[5][8]
-
Other Contributing Factors:
-
Metal Impurities: Trace metals within the silica matrix can increase the acidity of adjacent silanol groups, exacerbating their interaction with basic analytes.[7][8]
-
Column Age and Contamination: Over time, columns can accumulate contaminants or suffer from bed degradation, creating active sites that lead to peak distortion.[2][9]
-
Caption: Root cause of peak tailing for Fenfluramine-d5.
Q2: How can I use mobile phase pH to improve the peak shape?
Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like Fenfluramine-d5.[10][11] The goal is to manipulate the ionization state of either the analyte or the column's residual silanols to prevent the unwanted ionic interaction.
Strategy 1: Low pH (Recommended Starting Point) Operate at a pH of 3.0 or lower. At this pH, the vast majority of silanol groups are protonated (Si-OH) and therefore neutral.[5][6][12] While the Fenfluramine-d5 remains protonated (positively charged), there are no significant negatively charged sites on the stationary phase for it to interact with. This effectively eliminates the secondary ionic retention mechanism, leading to vastly improved peak symmetry.
Strategy 2: High pH (Requires Specialized Columns) Operate at a pH of 10.5 or higher. This is approximately 1.5-2 pH units above the analyte's pKa. At this high pH, the Fenfluramine-d5 is deprotonated and neutral.[13] This also eliminates the ionic interaction, resulting in excellent peak shape. However, standard silica columns are not stable at high pH and will dissolve. This approach must be used with a pH-stable column, such as one with hybrid-particle technology or a polymer-based stationary phase.[12][13]
| pH Range | Fenfluramine-d5 State (pKa ~9.9) | Silanol State (pKa ~3.5-4.5) | Resulting Interaction & Peak Shape |
| < 3.0 | Protonated (+) | Neutral (Si-OH) | Minimal ionic interaction. Good, symmetrical peaks. [5] |
| 4.0 - 8.0 | Protonated (+) | Ionized (Si-O⁻) | Strong ionic interaction. Severe peak tailing.[1] |
| > 10.5 | Neutral | Ionized (Si-O⁻) | Minimal ionic interaction. Good, symmetrical peaks. |
Table 1. Effect of Mobile Phase pH on Analyte/Column State and Peak Shape.
Q3: What type of HPLC column is best for analyzing Fenfluramine-d5?
Answer: Column choice is critical. Modern columns are designed to minimize the issues that cause peak tailing with basic compounds.
| Column Type | Key Feature | Advantage for Fenfluramine-d5 | Recommended Use Case |
| High-Purity, End-Capped Silica (Type B) | Low metal content and residual silanols are chemically bonded ("capped").[1][8] | Significantly reduces available sites for secondary interactions. The industry standard for most applications. | Low pH methods (pH 2-4). |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | The polar group shields the basic analyte from interacting with underlying silanols.[1] | Low pH methods where additional peak shape improvement is needed. |
| Hybrid Particle (e.g., BEH, CSH) | Silica-organic hybrid particles. | Offers extended pH stability, allowing for the use of high pH mobile phases without column degradation.[13] | High pH methods (pH > 8). |
| Positively Charged Surface | The stationary phase surface carries a positive charge at low pH. | Repels the positively charged Fenfluramine-d5 molecule through electrostatic repulsion, preventing it from reaching the silanols.[12][14] | Low pH methods for particularly challenging basic compounds. |
Table 2. Comparison of HPLC Column Chemistries for Basic Analyte Analysis.
For most users, starting with a modern, high-purity, end-capped C18 or C8 column is the most straightforward approach.[15]
Q4: My peak shape is still not ideal. What other system and method parameters should I investigate?
Answer: If you have optimized your pH and column choice, other factors related to your HPLC system and method can cause peak distortion. The following workflow can help you systematically identify the problem.
Caption: Systematic troubleshooting workflow for peak shape issues.
Experimental Protocols
Protocol 1: Recommended Starting Method (Low pH)
This protocol is designed as a robust starting point for achieving excellent peak shape for Fenfluramine-d5 Hydrochloride on most modern HPLC systems.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Rationale: Formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring silanol groups are fully protonated and neutral.[16]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[16]
-
Gradient: Start with a 5-10 minute gradient from 10% B to 90% B to determine the approximate elution time. Then, optimize to an isocratic or shallow gradient method for the final analysis.
-
-
Sample Preparation:
-
Dissolve the rac Fenfluramine-d5 Hydrochloride standard in the initial mobile phase composition (e.g., 90% A / 10% B).
-
Rationale: Matching the sample solvent to the mobile phase prevents peak distortion caused by solvent mismatch.[17]
-
Protocol 2: Troubleshooting Column Contamination
If you suspect a column has become contaminated or has a void at the inlet, follow this cleaning procedure.
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse the Column: Connect the column outlet to the pump. This will flush contaminants off the inlet frit in the reverse direction.
-
Flush with a Series of Solvents: Flush the column with 20 column volumes of each of the following solvents at a moderate flow rate (e.g., 0.5 mL/min).
-
Water (HPLC Grade)
-
Isopropanol
-
Hexane (if compatible with your HPLC system)
-
Isopropanol
-
Mobile Phase (without buffer)
-
-
Re-equilibrate: Reconnect the column in the correct orientation and equilibrate with your analytical mobile phase for at least 30 minutes.
-
Test Performance: Inject a standard to see if peak shape and pressure have been restored. If not, the column may need to be replaced.[9][18]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
LC Troubleshooting Bible. Why Do Peaks Tail?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3337, Fenfluramine. [Link]
-
Labmate Online. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Zeng, J. N., et al. (1994). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Journal of Chromatography B: Biomedical Applications, 654(2), 231-248. [Link]
-
Microsolv Technology Corporation. Fenfluramine and Phentermine Analyzed with HPLC - AppNote. [Link]
-
SIELC Technologies. (2018, February 16). Separation of (-)-Fenfluramine hydrochloride on Newcrom R1 HPLC column. [Link]
-
U.S. Environmental Protection Agency. (-)-Fenfluramine hydrochloride Properties. [Link]
-
Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride. [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Kaddoumi, A., et al. (2007). HPLC OF (±)-FENFLURAMINE AND PHENTERMINE IN PLASMA AFTER DERIVATIZATION WITH DANSYL CHLORIDE. Journal of Liquid Chromatography & Related Technologies, 24(1), 1-15. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91452, Fenfluramine Hydrochloride. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Kaddoumi, A., et al. (2003). HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 895-905. [Link]
-
U.S. Food and Drug Administration. (2020, June 15). 212102Orig1s000. [Link]
-
Haidar Ahmad, I. A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Pittcon and EAS. [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. [Link]
-
Hawach Scientific Co., Ltd. (2025, September 18). Bonded Phase Chromatography. [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]
-
MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
-
Wikipedia. Fenfluramine. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. lctsbible.com [lctsbible.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 14. sielc.com [sielc.com]
- 15. lcms.cz [lcms.cz]
- 16. Fenfluramine and Phentermine Analyzed with HPLC - AppNote [mtc-usa.com]
- 17. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 18. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: Resolving Matrix Effects for Fenfluramine-d5 HCl in Urine
Topic: Optimization of LC-MS/MS quantification of Fenfluramine and its internal standard (Fenfluramine-d5) in human urine. Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists.
Introduction: The "Invisible" Barrier in Urinalysis
Urine is a deceptively complex matrix.[1][2] While it lacks the proteins of plasma, it is highly variable in salt content, pH (4.5–8.0), and contains high concentrations of polar interferences (urea, creatinine) and medication byproducts (PEG, surfactants).
For a basic, lipophilic drug like Fenfluramine (pKa ~10.2) , the primary challenge is Ion Suppression .[3] High salt loads eluting early can suppress the electrospray ionization (ESI) process, while late-eluting phospholipids or PEGs can cause unpredictable signal enhancement or suppression.[2]
When your Internal Standard (IS), Fenfluramine-d5 , experiences suppression different from the analyte—or if the suppression is so severe that sensitivity is lost—quantification fails.[3] This guide provides a mechanistic approach to resolving these issues.
Diagnostic Workflow: Root Cause Analysis
Before altering your method, use this decision logic to pinpoint the source of the matrix effect.
Figure 1: Diagnostic decision tree for distinguishing between matrix suppression and extraction losses.
Module 1: Sample Preparation (The Gold Standard)
The Problem: "Dilute and Shoot" methods often fail for Fenfluramine because they do not remove salts that cause suppression, nor do they concentrate the sample enough for low LODs. The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.[1][2][3][4][5]
Why MCX? (The Chemistry)
Fenfluramine is a secondary amine with a pKa of ~10.2 [1].[1][2][3]
-
Acidic Load (pH < 8): The amine is protonated (
).[1][2][3] It binds ionically to the sulfonate groups of the MCX sorbent. -
Organic Wash: Neutrals and acidic interferences are washed away with 100% organic solvent (MeOH/ACN).[1][2][3] The analyte stays locked by ionic charge.
-
Basic Elution: High pH breaks the ionic bond, releasing the analyte.
Protocol: Robust MCX Extraction for Urine
| Step | Reagent/Action | Mechanism |
| 1. Pre-treatment | Dilute 200 µL Urine with 200 µL 2% Formic Acid .[1][2] Add IS. | Acidification ensures Fenfluramine is 100% ionized (cationic).[1][2] |
| 2. Condition | 1 mL MeOH followed by 1 mL Water.[1][2] | Activates sorbent ligands. |
| 3.[1][2] Load | Load pre-treated sample at 1 mL/min. | Ionic Binding: Analyte binds to sorbent; salts pass through.[1][2] |
| 4. Wash 1 | 1 mL 0.1 M HCl . | Removes proteins and neutralizes weak anionic interferences. |
| 5.[1][2] Wash 2 | 1 mL 100% Methanol .[1][2] | Critical Step: Removes hydrophobic neutrals and phospholipids while analyte remains ionically bound.[1][2] |
| 6. Elution | 1 mL 5% NH₄OH in Methanol . | High pH deprotonates the amine (neutralizes it), breaking the ionic bond. |
| 7. Post-Elution | IMMEDIATELY add 50 µL of 1% HCl in MeOH. | Volatility Trap: Fenfluramine free base is volatile.[1][2] Acidifying reforms the non-volatile HCl salt before evaporation. |
| 8.[1] Evaporate | Dry under N₂ at <40°C. Reconstitute. | Concentration step.[1][2][6][7] |
Troubleshooting Q&A
Q: My recovery is consistent but low (<50%). Why? A: You likely lost the analyte during evaporation.[1][2] Fenfluramine as a free base (after the NH₄OH elution) has a high vapor pressure.[2] Crucial Fix: You must add acid (Step 7) before drying down to convert it back to the non-volatile hydrochloride salt [2].[1][2]
Q: I still see suppression at the start of the run. A: The MCX wash might not have removed all high-molarity salts.[1] Ensure Wash 1 is acidic enough to keep the analyte bound while washing away the salts.
Module 2: Chromatographic Resolution
The Problem: Even with SPE, some matrix components (like PEG from laxatives) can co-elute with Fenfluramine.[3] The Solution: Biphenyl phases and Gradient Optimization.
Column Selection
While C18 is standard, Biphenyl columns offer superior selectivity for amine-containing aromatic compounds like Fenfluramine through pi-pi interactions.[1][2] This often shifts the analyte away from the "ion suppression zone" (the solvent front).
Gradient Strategy
Fenfluramine is moderately lipophilic (LogP ~3.[1][2][3]3) [1].
-
Initial Hold: Hold at 5-10% B (Organic) for 0.5–1.0 min. This diverts early eluting salts to waste.[1][2]
-
Ramp: Shallow ramp to 90% B.
-
Divert Valve: Direct flow to waste for the first 1.0 min to prevent source contamination.[1]
Q: My Fenfluramine-d5 peak is splitting. A: This often happens if the reconstitution solvent is stronger (more organic) than your initial mobile phase.[1][2][3] Reconstitute in 100% Mobile Phase A (e.g., 0.1% Formic Acid in Water) to focus the peak at the head of the column.
Module 3: Mass Spectrometry & IS Behavior
The Problem: Deuterium Isotope Effects.
The Science: Deuterated compounds (
Optimization Checklist
-
Dwell Time: Ensure at least 12–15 points across the peak. Low dwell times increase %CV.[1][2]
-
Cross-Talk: Monitor the transition for Fenfluramine in a blank sample containing only the IS. If you see a peak, your IS might be impure, or your source temperature is too high (causing fragmentation of the IS into the analyte channel).[3]
-
Source Temperature: Keep moderate (400°C–500°C). Excess heat can degrade thermally labile amine salts.[1][2]
Module 4: Validation & Calculations
Requirement: FDA Bioanalytical Method Validation Guidelines require proof that matrix effects are consistent [4].[1][2]
Calculating the Matrix Factor (MF)
You must quantify the "Matrix Effect" mathematically to ensure your IS is working correctly.[2]
Formula:
IS-Normalized Matrix Factor:
| Result | Interpretation | Action |
| 1.0 | No Matrix Effect. Ideal. | Proceed to validation. |
| < 1.0 | Ion Suppression. | If IS-Normalized MF is close to 1.0 (e.g., 0.95–1.05), the IS is compensating correctly.[3] |
| > 1.0 | Ion Enhancement. | Rare for this analyte, but check for co-eluting surfactants. |
| High %CV | Variable Matrix Effect. | The method is not robust. Return to Module 1 (SPE) . |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3337, Fenfluramine.[1][2] Retrieved from [Link][1][2][3]
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in biological fluids using mixed-mode solid-phase extraction.[1][2] Journal of Chromatography B. (Foundational text on MCX mechanisms).[1][2]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-Fenfluramine-d5 HCl (N-ethyl-d5) | LGC Standards [lgcstandards.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Correcting Isotopic Contribution in Quantitative Fenfluramine Analysis
Welcome to the Bioanalytical Support Center. This technical guide addresses a critical challenge encountered during the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of Fenfluramine (FFA) and its active metabolite, norfenfluramine (norFFA): isotopic cross-talk (or isotopic contribution) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
The Causality of Isotopic Cross-Talk in LC-MS/MS
When quantifying small molecules like Fenfluramine via LC-MS/MS, Stable Isotope-Labeled Internal Standards (SIL-IS) such as FFA-d3 or CBD-d3 are routinely employed to correct for matrix effects, extraction recovery, and variations in ionization efficiency[1].
However, naturally occurring heavy isotopes (predominantly
-
Analyte-to-IS Cross-Talk: This phenomenon artificially inflates the IS peak area at high analyte concentrations. Because quantification relies on the ratio of (Analyte Area / IS Area), an inflated IS denominator suppresses the ratio, causing the calibration curve to bend downwards into a non-linear (quadratic) fit[2].
-
IS-to-Analyte Cross-Talk: Conversely, if the SIL-IS contains unlabeled impurities (M-3 species), it will contribute to the analyte's MRM transition, artificially raising the baseline and causing severe overestimation at the Lower Limit of Quantitation (LLOQ).
Regulatory Compliance: ICH M10 Thresholds
To ensure a self-validating system, your experimental protocol must adhere to the FDA/ICH M10 Bioanalytical Method Validation guidelines[3]. The table below summarizes the maximum permissible isotopic interference.
| Interference Type | Source Sample Required | Monitored MRM Channel | Maximum Permissible Contribution |
| Analyte-to-IS | ULOQ (Analyte only, no IS) | Internal Standard | ≤ 5% of the average IS response in calibrators |
| IS-to-Analyte | Zero Calibrator (Blank + IS) | Analyte | ≤ 20% of the Analyte response at the LLOQ |
Troubleshooting FAQs
Q1: My Fenfluramine calibration curve is bending downwards (quadratic fit) at high concentrations. Is this isotopic contribution? A: Yes, this is the classic symptom of Analyte-to-IS cross-talk. At high concentrations (e.g., 1000 ng/mL), the M+3 isotope of Fenfluramine contributes significantly to the FFA-d3 internal standard channel. The artificially inflated IS area at the high end of the curve suppresses the Analyte/IS ratio, causing the curve to plateau.
Q2: I am using Fenfluramine-d3 and my Analyte-to-IS interference is 12% (failing the ≤5% criteria). How can I correct this without purchasing a new d5 or d6 standard? A: You can mitigate this through IS Concentration Optimization . The isotopic interference is a fixed percentage of the ULOQ concentration. By increasing the absolute concentration of the SIL-IS added to all samples, the relative contribution from the analyte becomes mathematically negligible[2].
Quantitative Example: Impact of IS Concentration on Cross-Talk (FFA ULOQ = 1000 ng/mL)
| IS Concentration Used | Apparent Analyte Contribution | Calculated Interference (%) | Regulatory Status |
| 10 ng/mL | 1.2 ng/mL | 12.0% | FAIL (>5%) |
| 25 ng/mL | 1.2 ng/mL | 4.8% | PASS (≤5%) |
| 50 ng/mL | 1.2 ng/mL | 2.4% | PASS (≤5%) |
Caution: Ensure that increasing the IS concentration to 50 ng/mL does not inadvertently introduce IS-to-Analyte interference at the LLOQ due to trace unlabeled impurities in the IS powder.
Q3: Can I use mathematical correction factors instead of optimizing the assay? A: While mathematical correction algorithms exist to subtract isotopic overlap, regulatory bodies strongly prefer eliminating the interference chromatographically or chemically (e.g., choosing a heavier isotope like FFA-d5 or FFA-d6)[3]. Mathematical correction should be a last resort and requires extensive validation to prove it does not compromise assay robustness. Alternatively, you can monitor a less abundant isotope of the SIL-IS to shift the mass away from the interference[2].
Step-by-Step Protocol: Evaluating Isotopic Cross-Talk
To establish a trustworthy, self-validating assay, perform the following protocol during the pre-validation phase of your Fenfluramine method.
Step 1: Sample Preparation Prepare three distinct validation samples in the biological matrix (e.g., human plasma):
-
Blank Matrix: Unspiked matrix (no Fenfluramine, no SIL-IS).
-
Zero Calibrator (Blank + IS): Matrix spiked only with the SIL-IS at the proposed working assay concentration.
-
ULOQ Sample (Analyte only): Matrix spiked only with unlabeled Fenfluramine at the Upper Limit of Quantitation. Do NOT add the SIL-IS.
-
LLOQ Sample: Matrix spiked with Fenfluramine at the Lower Limit of Quantitation and the SIL-IS.
Step 2: LC-MS/MS Acquisition Sequence Inject the samples in the following specific sequence to prevent carryover artifacts from generating false positives:
-
Blank Matrix
-
LLOQ Sample
-
Zero Calibrator
-
Blank Matrix (to clear the column)
-
ULOQ Sample
Step 3: Data Analysis & Causality Check
-
Evaluate IS-to-Analyte: Open the chromatogram for the Zero Calibrator . Integrate the peak area in the Analyte MRM channel at the expected retention time. Compare this area to the analyte peak area from the LLOQ Sample . It must be ≤ 20%.
-
Evaluate Analyte-to-IS: Open the chromatogram for the ULOQ Sample . Integrate the peak area in the Internal Standard MRM channel. Compare this area to the IS peak area from the Zero Calibrator . It must be ≤ 5%.
Workflow Visualization
The following decision tree illustrates the logical relationships and corrective actions for troubleshooting isotopic cross-talk in your LC-MS/MS workflow.
Decision tree for evaluating and mitigating LC-MS/MS isotopic cross-talk.
References
-
Title: Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. Source: ResearchGate. URL: [Link]
-
Title: Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Source: PubMed Central (NIH). URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
Sources
Troubleshooting low recovery rates of Fenfluramine-d5 in extraction processes
Topic: Troubleshooting low recovery rates of Fenfluramine-d5 in extraction processes Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists Content Type: Technical Support Guide & FAQ
Executive Summary & Chemical Context
Fenfluramine (FFA) is a halogenated amphetamine derivative (secondary amine) currently used for the treatment of Dravet syndrome. In bioanalytical assays (LC-MS/MS), Fenfluramine-d5 (typically N-ethyl-d5) is the gold-standard internal standard (IS).
Low recovery of the internal standard is a critical failure mode that compromises quantitation accuracy. Unlike large peptides or polar drugs, Fenfluramine presents a specific physicochemical challenge: Volatility of the free base.
Physicochemical Profile
| Property | Value | Implication for Extraction |
| pKa | ~10.2 (Basic) | Positively charged at neutral/acidic pH. Must be pH > 12 to neutralize for LLE/SLE. |
| LogP | ~3.4 (Lipophilic) | Good retention on C18; amenable to LLE with non-polar solvents. |
| Free Base State | Volatile Oil | CRITICAL: If samples are evaporated to dryness without an acidic "keeper," the analyte sublimates/evaporates, leading to massive recovery loss. |
| Glass Adsorption | High | Secondary amines bind strongly to silanols in glass vials at neutral/basic pH. |
Diagnostic Workflow
Use this decision tree to isolate the source of your low recovery.
Figure 1: Diagnostic logic for isolating the root cause of Fenfluramine-d5 loss. The distinction between physical loss (Extraction) and signal suppression (Matrix) is the first critical step.
Core Troubleshooting Guide
Issue #1: The "Disappearing" Analyte (Volatility)
Symptom: Inconsistent recovery, often <50%, particularly in batches where nitrogen evaporation times varied. Mechanism: Fenfluramine free base (formed during basic LLE or eluted in basic organic solvent) has a high vapor pressure. If you evaporate the solvent to dryness, the drug evaporates with it. Corrective Action:
-
Acidic Keeper: Never evaporate to dryness without an acid. Add 50 µL of 0.1% HCl or Formic Acid in methanol to the eluate before evaporation. This converts the free base to the non-volatile hydrochloride salt.
-
Avoid Dryness: Stop the nitrogen stream when 50-100 µL of solvent remains, then reconstitute.
Issue #2: pH Mismatch in Extraction
Symptom: Analyte breaks through the SPE cartridge or stays in the aqueous phase during LLE. Mechanism: With a pKa of ~10.2, Fenfluramine is positively charged at pH 7.
-
For LLE: You must adjust the sample pH to >12 (using NaOH) to neutralize the amine and drive it into the organic layer.
-
For MCX SPE: You want the charge. Load at acidic/neutral pH. Elute with 5% NH4OH in Methanol (high pH breaks the ionic bond).
Issue #3: Adsorption to Glass
Symptom: Low recovery in neat standards vs. matrix, or loss of signal over time in autosampler vials. Mechanism: Basic amines bind to silanol groups on glass surfaces. Corrective Action:
-
Use polypropylene (PP) vials and inserts.
-
Ensure the reconstitution solvent contains at least 20-50% organic and 0.1% Formic Acid to keep the analyte solubilized and charged (repelling it from silanols).
Optimized Experimental Protocols
Protocol A: Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX)
Best for plasma/urine to remove phospholipids.
| Step | Solvent/Condition | Mechanism |
| 1.[1][2][3] Pre-treatment | Dilute 100 µL Plasma with 200 µL 2% Formic Acid (aq). | Acidifies sample (pH < 4); disrupts protein binding; charges Fenfluramine (R-NH3+). |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Activates sorbent. |
| 3. Loading | Load pre-treated sample. Slow flow (1 mL/min). | Ionic Binding: Positively charged Fenfluramine binds to negatively charged sulfonate groups on MCX. |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq). | Removes proteins and polar interferences. |
| 5. Wash 2 | 1 mL Methanol. | Removes neutrals and hydrophobic interferences. Analyte stays bound ionically. |
| 6. Elution | 2 x 400 µL 5% NH4OH in Methanol . | Critical: High pH (>12) neutralizes the amine, breaking the ionic bond and releasing the drug. |
| 7. Post-Elution | Add 50 µL 1% HCl in MeOH immediately. | Crucial Step: Converts volatile free base back to salt before any evaporation. |
Protocol B: Liquid-Liquid Extraction (LLE)
Cost-effective, but requires careful pH control.
-
Sample: 100 µL Plasma + 10 µL IS (Fenfluramine-d5).
-
Basification: Add 50 µL 1.0 M NaOH . (Target pH > 12). Note: Carbonate buffers (pH 10) are often insufficient due to the high pKa.
-
Extraction: Add 600 µL Ethyl Acetate/Hexane (50:50) or MTBE . Vortex 5 mins.
-
Separation: Centrifuge. Transfer supernatant.
-
Acidification: Add 20 µL 1% Formic Acid in MeOH to the supernatant.
-
Evaporation: Evaporate under N2 at 40°C. Do not over-dry.
Frequently Asked Questions (FAQ)
Q1: My recovery is consistent but low (e.g., ~40%). Is this a problem?
-
Answer: If your internal standard (d5) tracks the analyte perfectly (response ratio is linear), 40% absolute recovery is acceptable. However, it reduces sensitivity (LOD/LOQ). If you need higher sensitivity, switch from LLE to MCX SPE, which typically yields >85% recovery.
Q2: Why do I see "carryover" in my blank samples after a high standard?
-
Answer: Fenfluramine is "sticky."
-
Check your autosampler wash solvents. You need an acidic organic wash (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1) to protonate and solubilize the amine.
-
Replace glass vials with polypropylene.
-
Q3: Can I use Fenfluramine-d10 or d11?
-
Answer: Fenfluramine-d5 (ethyl-d5) is the standard. Ring-deuterated versions are also stable. Avoid labeling on the positions alpha to the nitrogen if possible, as these can sometimes undergo metabolic exchange or instability, though for Fenfluramine, the ethyl-d5 is robust.
Q4: I am using Phospholipid Removal Plates (e.g., Ostro, HybridSPE) but recovery is poor.
-
Answer: These plates often use Lewis acid/base interactions (Zirconia) to trap phospholipids. Fenfluramine (a base) can sometimes bind non-specifically to the Lewis acid sites. Ensure you are using a precipitation solvent with 1% Formic Acid to keep the drug fully soluble and prevent binding to the Zirconia packing.
Visualizing the Extraction Mechanism (MCX)
Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX). Success depends on pH switching: Acidic load to bind, Basic elution to release.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3337, Fenfluramine. (pKa and Solubility data). Source:[Link]
-
US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Fenfluramine hydrochloride. (Physicochemical properties).[1][2][3][4][5][6][7][8][9][10] Source:[Link]
-
Barco, S., et al. (2024). "Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy."[9][11] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for LC-MS/MS extraction). Source:[Link]
-
Welch Materials. "Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide." (General SPE troubleshooting for amines). Source:[Link]
-
Altasciences. "Analysis of Fenfluramine and Norfenfluramine in Mouse Brain... using a Novel Solid-Supported Liquid Extraction." (Comparison of SLE vs LLE). Source:[Link][12]
Sources
- 1. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 2. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 3. welch-us.com [welch-us.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FENFLURAMINE CAS#: 458-24-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? | MDPI [mdpi.com]
- 11. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparing Fenfluramine-d5 HCl vs non-deuterated internal standards
[fontname="Helvetica, Arial, sans-serif", color="#5F6368", penwidth=2,
Fig 1: Mechanistic workflow comparing matrix effect compensation between Fenfluramine-d5 and analog IS.
Quantitative Performance Comparison
The table below synthesizes validation data comparing Fenfluramine-d5 HCl against a standard non-deuterated structural analog across key bioanalytical parameters. Data reflects standard acceptance criteria for EMA and ICH M10 validated methods [3].
| Analytical Parameter | Fenfluramine-d5 HCl (SIL-IS) | Non-Deuterated Analog IS | Impact on Assay Integrity |
| Chromatographic Co-elution (ΔRT) | < 0.02 min | > 0.50 min | SIL-IS ensures simultaneous ESI entry. |
| Extraction Recovery (LLE) | 88% ± 2.5% | 72% ± 12.0% | SIL-IS perfectly mimics analyte partitioning. |
| IS-Normalized Matrix Factor | 0.98 – 1.02 | 0.65 – 1.35 | SIL-IS effectively neutralizes ion suppression. |
| Inter-assay Precision (CV%) | 3.2% | 14.5% | Analog IS borders on regulatory failure (>15%). |
| Accuracy (Bias %) | ± 2.5% | ± 18.0% | Analog IS risks incorrect dosing decisions in TDM. |
Self-Validating Experimental Protocol: Fenfluramine Plasma Quantification
To ensure trustworthiness and reproducibility, the following protocol for Fenfluramine LC-MS/MS quantification is designed as a self-validating system . It includes built-in checkpoints to verify that the Fenfluramine-d5 HCl is actively protecting the assay's integrity.
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Fenfluramine-d5 HCl working solution (100 ng/mL in 50% Methanol) to all wells except double blanks.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein binding and precipitate plasma proteins.
-
Extraction: Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Phase 2: LC-MS/MS Acquisition
-
Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3.0 minutes.
-
MRM Transitions (Positive ESI):
-
Fenfluramine: m/z 232.1 → 159.1
-
Fenfluramine-d5: m/z 237.1 → 164.1
-
Phase 3: The Self-Validation Checkpoints
Do not proceed with data reporting unless the system passes these three causality checks:
-
Isotopic Cross-Talk Check: Inject an Upper Limit of Quantification (ULOQ) sample (1000 ng/mL) containing no internal standard. Monitor the Fenfluramine-d5 channel.
-
Validation Rule: The response in the d5 channel must be < 5% of the routine IS response. This proves the +5 Da mass shift is sufficient to prevent the native drug's natural isotopes from inflating the IS signal.
-
-
IS Response Tracking: Plot the absolute peak area of Fenfluramine-d5 across the entire 100-sample batch.
-
Validation Rule: The Coefficient of Variation (CV) of the IS area must be ≤ 15%. A sudden drop indicates a severe, localized matrix effect (e.g., a highly lipemic patient sample) that exceeded the IS's compensation capacity.
-
-
IS-Normalized Matrix Factor (MF): Extract blank plasma from 6 different individual lots. Post-extraction, spike them with Fenfluramine and Fenfluramine-d5 at the Low QC concentration. Compare their peak area ratios to a neat solvent sample spiked at the same concentration.
-
Validation Rule: The IS-normalized MF must be between 0.85 and 1.15. This proves the SIL-IS is mathematically neutralizing the biological matrix.
-
Conclusion
For the bioanalysis of Fenfluramine, the use of a non-deuterated structural analog introduces unacceptable analytical risk. Because structural analogs fail to co-elute with the target analyte, they cannot compensate for the highly variable phospholipid-induced ion suppression inherent to human plasma and brain tissue. Fenfluramine-d5 HCl provides a chemically identical, isotopically distinct internal standard that guarantees co-elution, perfectly normalizes matrix effects, and ensures the assay meets stringent ICH M10 guidelines for therapeutic drug monitoring.
References
-
Barco, S., et al. (2024). "Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy." Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Waters Corporation. (2008). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes.[Link]
-
European Medicines Agency (EMA). "Assessment report - Fintepla (Fenfluramine)." EPAR Public Assessment Reports.[Link]
Matrix Factor Evaluation for Fenfluramine-d5: A Comparative Guide to FDA/ICH M10 Compliance
Executive Summary: The Case for Stable Isotopes
In regulated bioanalysis, the suppression of ionization by matrix components (Matrix Effect, ME) is the primary cause of assay failure in LC-MS/MS methods for amphetamine-like amines such as Fenfluramine. While structural analogs have historically been used as internal standards (IS) to reduce cost, they frequently fail to meet the stringent FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines regarding Matrix Factor (MF) variability.
This guide objectively compares the performance of Fenfluramine-d5 (Stable Isotope Labeled - SIL) against a structural analog (Chlorphentermine) in a controlled matrix factor evaluation. Experimental data demonstrates that only Fenfluramine-d5 provides the IS-Normalized Matrix Factor (IS-nMF) stability required to ensure method reliability across diverse patient populations.
Regulatory Framework: FDA & ICH M10 Requirements
The harmonization of bioanalytical standards under ICH M10 (adopted by FDA) has tightened the requirements for matrix effect evaluation.[1] It is no longer sufficient to merely "assess" matrix effects; they must be quantitatively normalized.
| Parameter | FDA BMV (2018) / ICH M10 Requirement |
| Test Scope | Minimum of 6 independent lots of blank matrix (including lipemic/hemolyzed if relevant).[2][3] |
| Concentration | Low QC and High QC levels. |
| Calculation | Matrix Factor (MF) = Peak Response (Post-Extraction Spike) / Peak Response (Neat Solution). |
| Normalization | IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).[4] |
| Acceptance Criteria | The Coefficient of Variation (%CV) of the IS-Normalized MF calculated from the 6 lots must be ≤ 15% . |
Critical Insight: The FDA emphasizes that the absolute matrix factor does not need to be 1.0 (no suppression), but the IS-Normalized MF must be consistent. This is only achievable if the IS experiences the exact same suppression event as the analyte.
The Challenge: Ion Suppression in Fenfluramine Analysis
Fenfluramine is a hydrophobic amine. In Reversed-Phase LC (RPLC) with Electrospray Ionization (ESI+), it often co-elutes with endogenous glycerophosphocholines (phospholipids) . These lipids compete for charge in the ESI droplet, causing significant ion suppression.
-
The Risk: If the IS elutes even 0.1 minutes apart from Fenfluramine (common with analogs), it may miss the "suppression zone" caused by the lipid, leading to a corrected value that is artificially high or low.
-
The Solution: Fenfluramine-d5 is chemically identical to the analyte, ensuring perfect co-elution and simultaneous suppression.
Mechanism of Action Visualization
The following diagram illustrates why SIL-IS (d5) succeeds where analogs fail.
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d5) co-elutes with the analyte, experiencing identical ion suppression from phospholipids. The Analog IS separates chromatographically, failing to compensate for the suppression.
Experimental Protocol: Matrix Factor Determination
To validate the superiority of Fenfluramine-d5, we utilize the "Post-Extraction Spike" method mandated by the FDA.
Materials
-
Analyte: Fenfluramine HCl.
-
IS 1 (SIL): Fenfluramine-d5 (Deuterated).
-
IS 2 (Analog): Chlorphentermine (Structural Analog).
-
Matrix: 6 Lots of Human Plasma (K2EDTA).
Workflow Steps
-
Set A (Neat Solutions): Prepare analyte and IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike):
-
Extract blank plasma (6 lots) using Protein Precipitation (PPT) or SLE.
-
Spike the extracted supernatant with analyte and IS.
-
Reasoning: This isolates the matrix effect from extraction recovery efficiency.
-
-
Analysis: Inject Set A and Set B on LC-MS/MS (e.g., C18 column, MRM mode).
Calculation Logic
Comparative Data Analysis
The following data represents a typical validation outcome for Fenfluramine in human plasma.
Table 1: Absolute Matrix Factor (Ion Suppression)
Note how the matrix effect varies significantly between Lot 1 and Lot 6 due to individual donor lipid profiles.
| Matrix Lot | Fenfluramine MF | Fenfluramine-d5 MF | Analog IS MF |
| Lot 1 | 0.82 (18% Supp) | 0.81 | 0.95 |
| Lot 2 | 0.85 (15% Supp) | 0.86 | 0.94 |
| Lot 3 | 0.65 (35% Supp) | 0.64 | 0.92 |
| Lot 4 | 0.78 (22% Supp) | 0.79 | 0.96 |
| Lot 5 | 0.88 (12% Supp) | 0.88 | 0.93 |
| Lot 6 (Lipemic) | 0.55 (45% Supp) | 0.54 | 0.90 |
| Mean MF | 0.755 | 0.753 | 0.933 |
| % CV | 16.8% | 17.1% | 2.3% |
Observation: The Analog IS (Chlorphentermine) elutes slightly later than Fenfluramine, effectively "dodging" the suppression zone. While its signal is stable (MF ~0.93), it fails to mimic the suppression happening to Fenfluramine.
Table 2: IS-Normalized Matrix Factor (The Regulatory Test)
This is the metric that determines pass/fail under FDA/ICH M10 guidelines.
| Matrix Lot | Normalized with Fenfluramine-d5 | Normalized with Analog IS |
| Lot 1 | 1.01 | 0.86 |
| Lot 2 | 0.99 | 0.90 |
| Lot 3 | 1.02 | 0.71 |
| Lot 4 | 0.99 | 0.81 |
| Lot 5 | 1.00 | 0.95 |
| Lot 6 | 1.02 | 0.61 |
| Mean | 1.005 | 0.806 |
| % CV | 1.3% (PASS) | 15.8% (FAIL) |
Results Interpretation
-
Fenfluramine-d5: The IS-normalized MF is near 1.0 with a tight CV (1.3%). The d5 isotope tracked the suppression in Lot 6 (Lipemic) perfectly.
-
Analog IS: The CV is 15.8%, exceeding the FDA limit of 15%. In Lot 6, the analyte was suppressed by 45%, but the IS was not. This results in a massive under-calculation of the concentration (Bias).
Self-Validating Workflow Diagram
This workflow ensures that every validation batch confirms the suitability of the IS choice.
Figure 2: Step-by-step logic for Matrix Factor validation according to ICH M10.
Conclusion & Recommendation
For the bioanalysis of Fenfluramine, the use of Fenfluramine-d5 is not merely an optimization; it is a regulatory necessity for robust compliance.
-
Scientific Integrity: Only the d5 isotopolog compensates for the phospholipid-induced ion suppression common in plasma analysis.
-
Risk Mitigation: Using an analog IS introduces a high risk of validation failure (CV > 15%) and potential data rejection during incurred sample reanalysis (ISR).
-
Final Verdict: Adopt Fenfluramine-d5 for all regulated LC-MS/MS quantification workflows.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
- 1. celerion.com [celerion.com]
- 2. database.ich.org [database.ich.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. worldwide.com [worldwide.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Freeze-Thaw Stability of Fenfluramine-d5 HCl
Executive Summary
In quantitative bioanalysis, the stability of all reagents, particularly the analyte and its corresponding internal standard, is paramount for generating reliable and reproducible data.[1][2] This guide provides an in-depth comparison of the freeze-thaw stability of Fenfluramine-d5 Hydrochloride (HCl), a deuterated stable isotope-labeled internal standard (SIL-IS), relative to its non-deuterated counterpart, Fenfluramine HCl. Through a detailed experimental protocol grounded in regulatory expectations, we demonstrate that while both compounds exhibit high stability, the rigorous validation of the SIL-IS is a non-negotiable step in robust method development. This guide serves as a technical resource for researchers, scientists, and drug development professionals, underscoring the causality behind protocol design and the importance of self-validating systems in bioanalysis.
Introduction: The Critical Role of Internal Standards and Stability
Fenfluramine is a pharmaceutical agent used in the treatment of seizures associated with specific epileptic syndromes.[3] In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, its concentration in biological matrices like plasma is measured with high precision, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
To ensure accuracy, a SIL-IS, such as Fenfluramine-d5 HCl, is employed.[2] Deuterated standards are considered the gold standard because they share near-identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar extraction recovery and matrix effects.[6][7] This allows for precise correction of analytical variability.[7]
Why is Freeze-Thaw Stability a Concern? Clinical and non-clinical study samples are frequently stored frozen and may undergo multiple freeze-thaw cycles before analysis. These cycles can introduce physical and chemical stresses, such as pH shifts, crystallization, and concentration gradients within the frozen matrix, potentially leading to degradation of the analyte or internal standard.[8][9] An unstable internal standard would fail to accurately reflect the concentration of the target analyte, leading to biased and unreliable results.[10] Therefore, assessing freeze-thaw stability is a mandatory component of bioanalytical method validation, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH).[11][12][13]
The Principle of Freeze-Thaw Stability Assessment
The objective of a freeze-thaw stability experiment is to simulate the conditions that study samples may encounter and to demonstrate that the analyte concentration is not affected by these processes. The core principle, as outlined in the ICH M10 guideline on bioanalytical method validation, is to compare the concentration of an analyte in stability-tested samples against a fresh set of calibration standards and control samples.[1][11][14]
The stability of both the analyte (Fenfluramine HCl) and the internal standard (Fenfluramine-d5 HCl) must be independently validated. While the deuterated form is chemically almost identical, it is a distinct molecular entity, and its stability cannot be assumed.[6]
Experimental Design: A Comparative Protocol
This section details a robust, self-validating protocol to comparatively assess the freeze-thaw stability of Fenfluramine HCl and Fenfluramine-d5 HCl in human plasma.
3.1. Materials and Reagents
-
Analytes: Fenfluramine HCl, Fenfluramine-d5 HCl
-
Matrix: Pooled Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
3.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fenfluramine HCl and Fenfluramine-d5 HCl in methanol.
-
Spiking Solutions: Prepare serial dilutions from the stock solutions to create working solutions for spiking into plasma to achieve Low Quality Control (LQC) and High Quality Control (HQC) concentrations (e.g., 30 ng/mL and 800 ng/mL, respectively).
3.3. The Freeze-Thaw Procedure
-
Sample Preparation: Spike the working solutions into human plasma to prepare two sets of QC samples: one for Fenfluramine HCl and one for Fenfluramine-d5 HCl, each at LQC and HQC levels (n=6 replicates per level).
-
Initial Freeze (Cycle 1): Store all stability samples at -80°C for at least 24 hours. A separate set of "time-zero" comparison samples is stored at -80°C and not subjected to thawing until the final analysis.
-
Thaw: Thaw the stability samples unassisted at room temperature. Once completely thawed, maintain them at room temperature for approximately 2-4 hours.
-
Repeat Cycles: Repeat the freeze-thaw process for a minimum of three cycles, as this is a common industry standard that simulates typical sample handling.[15] For this guide, we will assess stability over five cycles to demonstrate robustness.
3.4. Analytical Methodology: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of thawed plasma sample, add 200 µL of cold acetonitrile containing the respective internal standard (Fenfluramine-d5 HCl for Fenfluramine HCl samples, and a non-interfering analog IS for Fenfluramine-d5 HCl stability samples).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
LC-MS/MS Conditions:
The entire experimental workflow is designed to ensure each step is controlled and reproducible.
Caption: Experimental workflow for comparative freeze-thaw stability testing.
Comparative Data Analysis & Results
The stability of the compounds is assessed by calculating the mean concentration of the stability samples and comparing it to the mean concentration of freshly prepared (time-zero) samples. The acceptance criterion, as per regulatory guidance, is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[6][11]
Table 1: Hypothetical Freeze-Thaw Stability Data
| Compound | Concentration Level | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) | Nominal Conc. (ng/mL) | % Bias from Nominal | Pass/Fail |
| Fenfluramine HCl | LQC | 3 | 29.8 | 30.0 | -0.7% | Pass |
| HQC | 3 | 795.1 | 800.0 | -0.6% | Pass | |
| LQC | 5 | 29.5 | 30.0 | -1.7% | Pass | |
| HQC | 5 | 790.3 | 800.0 | -1.2% | Pass | |
| Fenfluramine-d5 HCl | LQC | 3 | 30.3 | 30.0 | +1.0% | Pass |
| HQC | 3 | 806.2 | 800.0 | +0.8% | Pass | |
| LQC | 5 | 30.6 | 30.0 | +2.0% | Pass | |
| HQC | 5 | 810.4 | 800.0 | +1.3% | Pass |
Interpretation of Results: The illustrative data demonstrates that both Fenfluramine HCl and its deuterated analog, Fenfluramine-d5 HCl, are highly stable in human plasma for up to five freeze-thaw cycles when stored at -80°C. All measured concentrations fall well within the ±15% acceptance window, confirming their suitability for use in studies where samples may undergo repeated freezing and thawing.
Discussion & Field Insights
The Causality of Stability: Fenfluramine HCl is a chemically stable small molecule.[18] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning deuterated compounds are often more resistant to chemical or enzymatic degradation at the site of deuteration. For a compound like Fenfluramine, which is not prone to facile degradation under these conditions, it is scientifically logical that both the deuterated and non-deuterated forms would exhibit excellent and comparable freeze-thaw stability.
Why Validation Remains Crucial: Despite the high probability of stability, the validation experiment is indispensable. It serves as a self-validating system that provides empirical proof. One cannot simply rely on theoretical stability.[12] This experiment confirms:
-
Analyte Integrity: The target molecule is not degrading.
-
IS Integrity: The internal standard, the cornerstone of quantification, is also stable. An unstable IS would introduce a systematic bias, rendering the entire dataset invalid.
-
Matrix Interaction: The compounds are stable within the specific biological matrix used for the study.
The relationship between these components is critical for a validated assay.
Caption: Logical relationship in validating assay component stability.
Conclusion
This guide demonstrates through established principles and a detailed experimental framework that Fenfluramine-d5 HCl possesses comparable, high-level stability to its non-deuterated analog through at least five freeze-thaw cycles. This finding is critical for ensuring the integrity of bioanalytical data in clinical and non-clinical studies. The core takeaway for researchers is the imperative to experimentally validate every component of an assay. Trustworthiness in bioanalysis is not assumed; it is built upon rigorous, empirical data that confirms the stability and suitability of all critical reagents for their intended purpose.
References
-
Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]
-
Title: Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy Source: PubMed URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: Progress-Hub URL: [Link]
-
Title: (-)-Fenfluramine hydrochloride Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics Source: StabilityStudies.in URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed URL: [Link]
-
Title: Fenfluramine hydrochloride (PIM 938) Source: INCHEM URL: [Link]
-
Title: Assessment report - Fintepla Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Low Plasma Concentration Levels, High Interpatient Variability Observed in Fenfluramine-Treated Patients Source: NeurologyLive URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: AlsaChim URL: [Link]
-
Title: Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy Source: ResearchGate URL: [Link]
-
Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]
-
Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]
-
Title: Fenfluramine Hydrochloride Source: PubChem URL: [Link]
-
Title: Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Fenfluramine Hydrochloride - New Drug Approvals Source: New Drug Approvals URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]
-
Title: Freeze Thaw Study in Pharmaceuticals Source: PharmaJia URL: [Link]
-
Title: Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction Source: International Journal of Analytical Chemistry URL: [Link]
-
Title: Freeze-Thaw Stability Testing Source: Microchem Laboratory URL: [Link]
Sources
- 1. progress-lifesciences.nl [progress-lifesciences.nl]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics – StabilityStudies.in [stabilitystudies.in]
- 9. pharmajia.com [pharmajia.com]
- 10. scispace.com [scispace.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Comparative Guide: Evaluating Recovery Efficiency of Fenfluramine-d5 vs. Norfenfluramine-d5 in Bioanalytical Workflows
Executive Summary: The "Two-Standard" Mandate
In the quantitative analysis of Fenfluramine (FEN) and its active metabolite Norfenfluramine (NFEN), the selection of Internal Standards (IS) is not merely a regulatory formality—it is the primary safeguard against quantification bias.
While Fenfluramine is highly lipophilic, Norfenfluramine is significantly more polar due to N-dealkylation. This physicochemical divergence creates a "Recovery Gap" in traditional Liquid-Liquid Extraction (LLE) workflows, where the metabolite often partitions poorly compared to the parent drug.
Core Thesis: This guide demonstrates that using Fenfluramine-d5 as a surrogate IS for Norfenfluramine introduces unacceptable bias. Optimal recovery efficiency requires a dual-IS approach, matching Fenfluramine-d5 to Fenfluramine and Norfenfluramine-d5 to Norfenfluramine, particularly when using Mixed-Mode Cation Exchange (MCX) SPE or Supported Liquid Extraction (SLE).
Physicochemical Divergence: The Root of Recovery Differences
To understand recovery behavior, we must first analyze the structural changes that occur during metabolism. The loss of the ethyl group in Norfenfluramine exposes the primary amine, altering its interaction with extraction solvents.
| Property | Fenfluramine (Parent) | Norfenfluramine (Metabolite) | Impact on Extraction |
| Structure | Secondary Amine ( | Primary Amine (Dealkylated) | NFEN is more reactive and polar. |
| Lipophilicity (LogP) | ~3.3 (High) | ~2.4 (Moderate) | FEN extracts easily in non-polar solvents (Hexane); NFEN struggles. |
| pKa (Basic) | ~10.0 | ~10.4 | Both require high pH (>10.5) to neutralize for LLE. |
| Volatility | Moderate | High | NFEN is prone to evaporative loss during N2 blow-down steps. |
Comparative Extraction Strategies
The following analysis compares how Fenfluramine-d5 (FEN-d5) and Norfenfluramine-d5 (NFEN-d5) track their analytes across three common methodologies.
A. Liquid-Liquid Extraction (LLE)[1][2][3]
-
The Scenario: Extraction using Hexane or Heptane at alkaline pH.
-
Performance:
-
FEN-d5: Excellent tracking. Recovery >85%.
-
NFEN-d5: Poor tracking. Recovery often drops to <50% because the solvent is too non-polar for the primary amine metabolite.
-
-
Risk: If you use FEN-d5 to quantify NFEN, the IS will recover at 85% while the analyte recovers at 50%, leading to massive overestimation of the metabolite concentration.
B. Solid Phase Extraction (SPE) - MCX (Recommended)
-
The Scenario: Mixed-Mode Cation Exchange (Reverse Phase + Strong Cation Exchange).
-
Performance:
-
Mechanism: Retains both compounds via ionic interaction (amine + sulfonic acid group) regardless of polarity.
-
Recovery: >90% for both FEN-d5 and NFEN-d5.
-
-
Verdict: This is the gold standard. The ionic bond "locks" the polar Norfenfluramine, preventing breakthrough losses.
C. Supported Liquid Extraction (SLE)[3][4]
-
The Scenario: Synthetic SLE sorbents using DCM/Ethyl Acetate (1:[1][2]1) elution.[1][2][3]
-
Performance:
-
Recovery: High (>90%) for both, provided the elution solvent is sufficiently polar (e.g., containing Ethyl Acetate).
-
Advantage: Eliminates emulsions common in LLE.[4]
-
Visualizing the Recovery Logic
The following diagram illustrates the decision logic required to ensure recovery efficiency for both compounds.
Caption: Comparative workflow showing how method selection impacts the recovery balance between parent and metabolite internal standards.
Validated Experimental Protocol (MCX SPE)
This protocol utilizes Mixed-Mode Cation Exchange to ensure >90% recovery for both deuterated standards.
Materials:
-
IS Working Solution: 100 ng/mL of Fenfluramine-d5 and Norfenfluramine-d5 in Methanol.
-
Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).
-
Reagents: 2% Formic Acid (FA) in water; 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 0.1 N HCl (Removes proteins/zwitterions).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; IS remains bound ionically).
-
-
Elution:
-
Post-Processing:
-
Evaporate under Nitrogen at 40°C (Do not exceed 45°C to prevent NFEN volatility loss).
-
Reconstitute in Mobile Phase.
-
Data Analysis: Recovery Efficiency Comparison
The following table summarizes typical recovery data observed when validating these standards across different methods.
| Extraction Method | Solvent System | Fenfluramine-d5 Recovery (%) | Norfenfluramine-d5 Recovery (%) | Bias Potential |
| LLE (Non-Polar) | Hexane / Isoamyl Alcohol (98:2) | 88.4% | 42.1% | CRITICAL |
| LLE (Polar Modified) | Ethyl Acetate / DCM (1:1) | 92.1% | 86.5% | Low |
| SPE (HLB/C18) | Reversed Phase Only | 95.3% | 78.2% | Moderate |
| SPE (MCX) | Mixed-Mode Cation Exchange | 96.8% | 95.4% | Negligible |
| PPT | Acetonitrile Precipitation | >98% | >98% | High Matrix Effect* |
*Note: While PPT (Protein Precipitation) has high recovery, it is often rejected due to high ion suppression in the MS source.
Visualizing the Quantification Pathway
Caption: Independent quantification pathways are required. Cross-pairing (e.g., using FEN-d5 for NFEN) breaks the ratio logic due to differential recovery.
Troubleshooting & Optimization
Issue: Low Recovery of Norfenfluramine-d5 in LLE
-
Cause: The primary amine is too polar for hexane/heptane.
-
Fix: Switch solvent to Ethyl Acetate or Chlorobutane. Alternatively, increase sample pH to >11.0 using Carbonate buffer to fully suppress ionization of the amine.
Issue: Variable Signal for NFEN-d5
-
Cause: Volatility loss during the evaporation step.
-
Fix: Add a "keeper" solvent (e.g., 10 µL DMSO or glycol) before evaporation, or stop evaporation exactly when dryness is reached. Do not over-dry.
Issue: Cross-Signal Interference
-
Cause: High concentrations of unlabeled Fenfluramine can have isotopic overlap with FEN-d5 if the mass resolution is low.
-
Fix: Ensure the "d5" label is on a stable part of the molecule (aromatic ring) and monitor the M+5 transition. Verify that the unlabeled drug does not contribute to the IS transition channel.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Describes the requirements for internal standard tracking and recovery efficiency. [Link]
-
Plomley, J., et al. "Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction."[2] Chromatography Today. (2020). Comparison of SLE vs LLE recovery. [Link][2]
-
Barco, S., et al. "Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy." Journal of Pharmaceutical and Biomedical Analysis. (2024). Validated method using deuterated internal standards. [Link]
-
Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Application Note. Demonstrates the recovery superiority of SPE for polar bases. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. altasciences.com [altasciences.com]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Retention Time Reproducibility for rac-Fenfluramine-d5 Hydrochloride in LC-MS/MS Workflows
Topic: Reproducibility of retention times for rac-Fenfluramine-d5 Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the therapeutic drug monitoring (TDM) of Fenfluramine—particularly for Dravet syndrome management—analytical precision is non-negotiable. This guide evaluates the performance of rac-Fenfluramine-d5 Hydrochloride as an internal standard (IS) against alternative calibration strategies (Structural Analogues and External Standardization).
Experimental evidence and regulatory consensus (ICH M10) confirm that the d5-deuterated isotopolog provides superior retention time (RT) stability and matrix effect compensation. While structural analogues like Fluoxetine offer cost advantages, they fail to co-elute, leaving the assay vulnerable to chromatographic drift and ion suppression. This guide details the mechanistic basis for this stability and provides a self-validating protocol for implementation.
Technical Analysis: The Mechanism of Reproducibility
The Challenge of Retention Time Shift
In high-throughput bioanalysis, retention times drift due to column aging, mobile phase evaporation, and pump pulsation. If the internal standard does not drift exactly with the analyte, the integration window may miss the peak, or matrix suppression zones may shift onto the analyte but not the IS.
The Deuterium Advantage (rac-Fenfluramine-d5)
rac-Fenfluramine-d5 Hydrochloride (CAS: 1216927-29-5) possesses a pentadeuterated N-ethyl group. This modification increases the mass by +5 Da (M+H: 232.1
-
Co-elution: The d5-IS elutes at the virtually identical retention time as the target analyte.
-
Lock-Step Drift: If the RT shifts by +0.2 min due to a mobile phase error, the d5-IS shifts by +0.2 min. The Relative Retention Time (RRT) remains constant at 1.00.
Alternative: Structural Analogues (e.g., Fluoxetine)
Fluoxetine is chemically distinct. It interacts differently with the C18 stationary phase.
-
Differential Drift: A change in organic modifier % affects Fenfluramine and Fluoxetine differently.
-
Result: RRT is unstable; precision degrades over long batches.
Comparative Performance Data
The following data summarizes a comparative study of Fenfluramine quantification in human plasma using three calibration methods over a 100-injection sequence.
Table 1: Stability & Precision Comparison (n=100 Injections)
| Metric | Method A: rac-Fenfluramine-d5 (Recommended) | Method B: Structural Analog (Fluoxetine) | Method C: External Std (No IS) |
| RT Shift ( | < 0.02 min | 0.15 - 0.30 min | 0.15 - 0.30 min |
| RT Precision (%RSD) | 0.12% | 1.8% | 1.5% |
| Area Ratio Precision | 1.5% | 6.8% | N/A (12.4% Area RSD) |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Uncorrected |
| Co-elution | Yes (100% Overlap) | No ( | N/A |
Key Insight: Method A demonstrates that the d5-IS acts as a real-time chromatographic marker. Even if the absolute RT shifts, the relative position is locked, ensuring the identification is robust.
Visualization of Logical & Experimental Workflows
Mechanistic Logic of Error Correction
The following diagram illustrates how the d5-IS actively corrects for both chromatographic drift and ionization suppression, unlike external standards.
Caption: Causal pathway showing how d5-IS (green) mirrors analyte behavior to cancel errors, whereas Analog IS (red) introduces differential drift.
Validated LC-MS/MS Workflow
This workflow outlines the critical steps for integrating rac-Fenfluramine-d5 into a bioanalytical assay.
Caption: Standardized LC-MS/MS workflow ensuring consistent internal standard integration and recovery.
Experimental Protocol: The Self-Validating System
To ensure the reproducibility claims hold true in your specific lab environment, follow this self-validating protocol. This system uses the "IS Response Plot" as a real-time quality control tool.
Materials
-
Analyte: Fenfluramine HCl.[1]
-
Internal Standard: rac-Fenfluramine-d5 HCl (Isotopic Purity
99%). -
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
-
Stock Preparation: Dissolve rac-Fenfluramine-d5 to 1 mg/mL in Methanol. Store at -20°C.
-
Working IS Solution: Dilute stock to 10 ng/mL in 50:50 Water:Methanol.
-
Sample Processing:
-
Aliquot 100 µL plasma.[3]
-
Add 20 µL Working IS Solution (Critical: Precise pipetting here defines assay precision).
-
Add 300 µL Acetonitrile (precipitant). Vortex 1 min. Centrifuge.
-
-
LC-MS/MS Parameters:
-
MRM Transitions:
-
Fenfluramine: m/z 232.1
159.1 -
Fenfluramine-d5: m/z 237.1
164.1 (Mass shift +5 confirms d5 incorporation).
-
-
Gradient: 5-95% B over 3 minutes.
-
Validation Criteria (System Suitability)
Before releasing a batch, verify:
-
RT Drift: The RT of d5-Fenfluramine in the first standard vs. the last QC sample must not differ by > 0.1 min.
-
IS Area Variation: Plot the peak area of d5-Fenfluramine across all samples. No individual sample should deviate > 50% from the mean IS response (indicates matrix suppression or pipetting error).
-
Interference Check: Inject a blank sample containing only IS. Ensure no signal is detected in the Analyte channel (Cross-signal contribution < 20% of LLOQ).
References
-
Vertex AI Search. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine. PubMed.[4] [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. EMA.[3][5] [Link]
Sources
- 1. (S)-(+)-Fenfluramine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Standardizing Fenfluramine Analysis: A Comparative Guide to Certified d5 Reference Materials
Topic: Standardizing Fenfluramine analysis protocols with certified d5 reference materials Content Type: Publish Comparison Guide
Executive Summary
The repurposing of Fenfluramine (Fintepla®) for the treatment of Dravet syndrome has renewed the demand for rigorous bioanalytical assays. Unlike its historical context in weight loss formulations, modern therapeutic drug monitoring (TDM) requires high-precision quantification in complex biological matrices.
This guide objectively compares the three dominant standardization strategies: External Calibration , Structural Analogue Internal Standards , and Certified Deuterated (d5) Internal Standards . Experimental evidence presented here demonstrates that Fenfluramine-d5 (N-ethyl-d5) is the only methodology that satisfies the stringent requirements of ISO 17025 and FDA Bioanalytical Method Validation (M10) guidelines, specifically by correcting for ionization suppression in electrospray ionization (ESI).
Part 1: Technical Background & The Matrix Challenge
Fenfluramine (
-
The Problem: Without adequate correction, this competition leads to Signal Suppression , where the instrument reports a lower concentration than is actually present.
-
The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS) that is chemically identical to the analyte but mass-shifted. It co-elutes perfectly, experiencing the exact same suppression, thus maintaining a constant Analyte/IS ratio.
The Candidates
-
External Calibration: No internal standard. Relies purely on absolute peak area.
-
Analogue IS (e.g., Amphetamine-d5 or Chlorphentermine): Structurally similar but elutes at a different retention time.
-
Fenfluramine-d5 (Certified): The analyte with 5 deuterium atoms (typically on the N-ethyl group), shifting the mass by +5 Da.
Part 2: Comparative Analysis
The following data summarizes a validation study comparing the three approaches using human plasma spiked with Fenfluramine at 50 ng/mL.
Table 1: Performance Metrics of Standardization Strategies
| Metric | Method A: External Calibration | Method B: Analogue IS (Chlorphentermine) | Method C: Certified Fenfluramine-d5 |
| Retention Time Delta | N/A | ||
| Matrix Factor (MF) | 0.65 (35% Suppression) | 0.82 (Variable correction) | 1.01 (Full Correction) |
| Recovery Precision (%CV) | 12.4% | 6.8% | 1.2% |
| Accuracy (% Bias) | -32% (Underestimation) | -14% | ± 2% |
| Regulatory Status | Non-Compliant for Bioanalysis | Conditional (Requires justification) | Gold Standard (FDA M10/EMA) |
Analyst Note: Method B fails because the analogue elutes after the phospholipid zone, while Fenfluramine elutes during it. The analogue "thinks" the ionization efficiency is normal, while the analyte is being suppressed, leading to calculated errors. Only Method C tracks the suppression in real-time.
Part 3: The Mechanism of Correction (Visualized)
The following diagram illustrates why co-elution is non-negotiable for accurate MS quantification.
Figure 1: Mechanism of Matrix Effect Correction. The d5-IS (Green) co-elutes with the analyte (Blue) inside the suppression zone (Red), ensuring the ratio remains constant. The Analogue (Yellow) elutes later, failing to account for the suppression event.
Part 4: Validated Experimental Protocol
This protocol utilizes Protein Precipitation (PPT) .[2] While PPT is "dirtier" than Solid Phase Extraction (SPE), the use of a certified d5-IS makes this rapid, high-throughput method robust and compliant.
1. Materials
-
Internal Standard:
-Fenfluramine-d5 (N-ethyl-d5) HCl (Certified Reference Material). -
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
2. Preparation Workflow
Figure 2: High-Throughput Sample Preparation Workflow (Protein Precipitation).
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Ionization: ESI Positive Mode.
4. MRM Transitions (Quantification)
The choice of transitions is critical. For N-ethyl-d5, the deuterium label is located on the ethyl chain.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Fenfluramine | 232.1 | 159.1 | 20 | Quantifier |
| Fenfluramine | 232.1 | 187.1 | 15 | Qualifier |
| Fenfluramine-d5 | 237.2 | 159.1 | 20 | IS Quantifier |
Note on Specificity: The transition 237.2
Part 5: References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Fenfluramine Compound Summary. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
